FiVe1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
932359-76-7 |
|---|---|
Molecular Formula |
C18H16Cl2N4 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
8-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]cinnoline |
InChI |
InChI=1S/C18H16Cl2N4/c19-13-3-1-4-14(11-13)23-7-9-24(10-8-23)17-12-21-22-18-15(17)5-2-6-16(18)20/h1-6,11-12H,7-10H2 |
InChI Key |
DZGXRHIQXADSDH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CN=NC4=C3C=CC=C4Cl |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CN=NC4=C3C=CC=C4Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FiVe1; FiVe 1; FiVe-1 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of FiVe1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FiVe1, or FOXC2-inhibiting Vimentin effector 1, is a novel small molecule compound that has demonstrated significant potential as a selective anti-cancer agent, particularly against mesenchymal-derived tumors and cancer cells that have undergone an epithelial-to-mesenchymal transition (EMT). This transition is a hallmark of cancer progression, metastasis, and drug resistance. This compound's mechanism of action centers on its direct interaction with the intermediate filament protein vimentin, a key cytoskeletal component of mesenchymal cells. By binding to vimentin, this compound induces a cascade of events that ultimately leads to mitotic catastrophe and cell death in cancer cells, while sparing non-mesenchymal cells. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.
Introduction
The epithelial-to-mesenchymal transition (EMT) is a cellular reprogramming process that allows epithelial cells to acquire mesenchymal characteristics, including increased motility, invasiveness, and resistance to apoptosis. This process is critically involved in tumor progression and metastasis. Vimentin, a type III intermediate filament protein, is a canonical marker of the mesenchymal state and plays a crucial role in maintaining cell integrity, motility, and adhesion. Its expression is often upregulated in various cancers and correlates with poor prognosis. Consequently, vimentin has emerged as a promising therapeutic target for combating metastatic and drug-resistant cancers.
This compound was identified through a high-throughput synthetic lethality screen designed to find compounds that selectively target cancer cells that have undergone EMT.[1] This guide elucidates the mechanism by which this compound exerts its anti-cancer effects through its interaction with vimentin.
Mechanism of Action of this compound
The primary mechanism of action of this compound involves its direct binding to the vimentin protein, which triggers a series of downstream cellular events culminating in mitotic catastrophe.
Direct Binding to Vimentin
This compound is a small molecule that directly and specifically binds to the rod domain of the vimentin protein.[2][3] This interaction is crucial for its biological activity. The binding of this compound to vimentin disrupts the normal filamentous structure of the vimentin network within the cell.[2]
Induction of Vimentin Hyperphosphorylation
Upon binding to vimentin, this compound promotes the hyperphosphorylation of vimentin, most notably at the Serine 56 (Ser56) residue.[2][3] This phosphorylation event is a key step in the disassembly of vimentin filaments, a process that is normally tightly regulated during the cell cycle. The sustained and this compound-induced hyperphosphorylation of vimentin at Ser56 during metaphase leads to the collapse of the vimentin network.[2]
Mitotic Disruption and Catastrophe
The disassembly of the vimentin network during mitosis, induced by this compound, has profound consequences for cell division. The vimentin cytoskeleton plays a role in the proper segregation of chromosomes during mitosis. The this compound-mediated collapse of vimentin filaments leads to defects in chromosomal alignment during metaphase. This disruption of the mitotic process triggers a state known as mitotic catastrophe, an oncosuppressive mechanism that leads to cell death in cells with genomic instability.[2]
Cellular Phenotypes: Multinucleation and Loss of Stemness
Cells undergoing mitotic catastrophe due to this compound treatment exhibit a distinct phenotype characterized by the formation of multiple nuclei, a phenomenon known as multinucleation.[2][3] Furthermore, this compound has been shown to cause a loss of "stemness" in cancer cells, referring to the self-renewal and differentiation capabilities that are characteristic of cancer stem cells.[1][2] This suggests that this compound can target the aggressive and resilient subpopulation of cancer cells responsible for tumor recurrence and metastasis.
Signaling Pathway
The signaling pathway initiated by this compound is a direct, protein-centric cascade rather than a complex, multi-layered signaling network. The key events are summarized in the diagram below.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.
| Cell Line | Description | IC50 (this compound) | Reference |
| FOXC2-HMLER | Mesenchymal-transformed breast cancer | 234 nM | |
| HT-1080 | Fibrosarcoma | 1.6 µM | [3] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 1.70 µM | [2] |
| Human Lung Fibroblasts | Normal human lung fibroblasts | 2.32 µM | [2] |
Table 1: Half-maximal inhibitory concentration (IC50) of this compound in various cell lines after 72 hours of treatment.
| Cell Line | Treatment | Effect | Reference |
| A2780 | 0.2 µM this compound | Sensitizes cells to Cisplatin | [2] |
| A2780cis | 0.2 µM this compound | Sensitizes Cisplatin-resistant cells | [2] |
Table 2: Effect of this compound on Cisplatin sensitivity in ovarian cancer cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's mechanism of action. These protocols are reconstructed based on the methods sections of the primary research articles and may require optimization for specific laboratory conditions.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., HT-1080)
-
Complete growth medium
-
96-well opaque-walled plates
-
This compound compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Generation: Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Incubation: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blotting for Vimentin Phosphorylation
This technique is used to detect the levels of phosphorylated vimentin (pSer56) in cells treated with this compound.
Materials:
-
FOXC2-HMLER cells
-
This compound compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-vimentin (Ser56)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat FOXC2-HMLER cells with this compound (e.g., 500 nM) for 24 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-vimentin (Ser56) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
Immunofluorescence Staining for Multinucleation
This method is used to visualize the morphology of cells and quantify the incidence of multinucleation following treatment with this compound.
Materials:
-
Soft tissue sarcoma cell lines (e.g., HT1080)
-
Glass coverslips
-
This compound compound (1 µM)
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (optional, e.g., anti-α-tubulin to visualize cytoskeleton)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with 1 µM this compound for 24 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking buffer for 30 minutes.
-
(Optional) Primary Antibody Incubation: If visualizing other cellular components, incubate with the appropriate primary antibody for 1 hour.
-
(Optional) Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of multinucleated cells by counting cells with two or more distinct nuclei.
Conclusion
This compound represents a promising new class of anti-cancer compounds that selectively targets mesenchymal cancer cells by exploiting their reliance on the vimentin cytoskeleton. Its mechanism of action, involving direct binding to vimentin and the induction of hyperphosphorylation at Ser56, leads to a cascade of events culminating in mitotic catastrophe. This targeted approach offers the potential for greater efficacy and reduced side effects compared to traditional chemotherapeutics that indiscriminately target all dividing cells. Further research and development of this compound and its analogs may provide a novel therapeutic strategy for treating a range of aggressive and metastatic cancers.
References
The Discovery and Synthesis of FiVe1: A Targeted Approach to Mesenchymal Cancers
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The compound FiVe1 has emerged as a promising small molecule inhibitor targeting vimentin, a key protein in mesenchymal cells and a hallmark of the epithelial-to-mesenchymal transition (EMT), a process critically involved in cancer metastasis and drug resistance. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for its synthesis and biological characterization, presents key quantitative data in a structured format, and illustrates the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting vimentin and the continued development of this compound and its analogs.
Discovery of the this compound Compound
This compound was identified through a sophisticated high-throughput screening (HTS) campaign based on the principle of synthetic lethality.[1][2] The screen was designed to identify compounds that selectively inhibit the growth of cancer cells that have undergone EMT, a cellular process that confers stem cell-like properties and is associated with tumor progression and metastasis.[1][2] This EMT-based synthetic lethality screen pinpointed this compound, a cinnoline-based compound, as a potent and selective inhibitor of mesenchymal cancer cells, including therapeutically challenging soft tissue sarcomas.[1][2]
Mechanism of Action: Targeting Vimentin
Subsequent mechanism of action studies revealed that this compound directly binds to the type III intermediate filament protein, vimentin (VIM).[1][2] Vimentin is a key cytoskeletal component in mesenchymal cells and plays a crucial role in cell migration, adhesion, and signaling.
The binding of this compound to the rod domain of vimentin is irreversible and induces a cascade of cellular events.[1] A key consequence of this interaction is the hyperphosphorylation of vimentin at serine 56 (Ser56).[1][2] This hyperphosphorylation leads to the disorganization of the vimentin filament network, which in turn causes selective disruption of mitosis in vimentin-expressing cancer cells.[1][2] The ultimate outcome for the cancer cells is mitotic catastrophe, characterized by the formation of multinucleated cells and a loss of their stem-like properties.[1]
Figure 1: Signaling pathway of this compound's mechanism of action.
Synthesis of this compound
The chemical synthesis of this compound, a cinnoline-based compound, involves a multi-step process. The detailed protocol for the synthesis of this compound and its analogs can be found in the supplementary information of the primary research publications. The general scheme involves the construction of the core cinnoline scaffold followed by subsequent modifications.
Experimental Protocol: Synthesis of a Key Intermediate (4-bromo-8-chlorocinnoline)
A crucial intermediate in the synthesis of this compound and its derivatives is 4-bromo-8-chlorocinnoline. The synthesis of this intermediate is achieved through the following steps:
-
Phenol Formation: The starting material is subjected to reaction conditions that yield a phenolic compound.
-
Bromination: The resulting phenol is then treated with phosphorus oxybromide (POBr₃) to generate 4-bromo-8-chlorocinnoline.[1]
Further steps to complete the synthesis of this compound would involve palladium-catalyzed cross-coupling reactions to introduce the piperazine and the substituted phenyl rings onto the cinnoline core.
Figure 2: General experimental workflow for the synthesis of this compound.
Biological Evaluation and Quantitative Data
The biological activity of this compound and its derivatives has been assessed through various in vitro assays. A key aspect of its evaluation is its selectivity for cancer cells expressing vimentin.
Table 1: In Vitro Potency of this compound and Optimized Analog 4e
| Compound | Cell Line | Vimentin Expression | IC₅₀ (µM) | Reference |
| This compound | HT-1080 (Fibrosarcoma) | Positive | 1.6 | [1][2] |
| This compound | FOXC2-HMLER (Breast Cancer) | Positive | 0.234 | |
| 4e (analog) | HT-1080 (Fibrosarcoma) | Positive | 0.044 | [2] |
| This compound | MCF-7 (Breast Cancer) | Negative | >10 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Aqueous Solubility | < 1 µM | [1] |
| Oral Bioavailability | Low | [1] |
Experimental Protocols for Biological Assays
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HT-1080, RD, GCT, and MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with a serial dilution of this compound or its analogs for 72 hours.
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay (e.g., alamarBlue). Resazurin is a cell-permeable dye that is reduced by metabolically active cells to the fluorescent resorufin.
-
Data Analysis: Fluorescence is measured using a plate reader, and the data is normalized to vehicle-treated controls to calculate the IC₅₀ values.
Vimentin Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of vimentin at Ser56.
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed, and protein concentrations are determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phospho-vimentin (Ser56) and total vimentin.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Multinucleation Assay (Fluorescence Microscopy)
Objective: To quantify the induction of multinucleation in cancer cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound for a specified period (e.g., 24-48 hours).
-
Fixation and Staining: Cells are fixed, permeabilized, and stained with a nuclear dye (e.g., DAPI) and an antibody against a cytoskeletal protein like α-tubulin to visualize cell morphology.
-
Imaging: Images are acquired using a fluorescence microscope.
-
Quantification: The percentage of multinucleated cells (cells with two or more nuclei) is determined by counting at least 100 cells per condition.
Optimization and Future Directions
A significant challenge with the parent this compound compound is its poor aqueous solubility (<1 µM) and low oral bioavailability, which limit its therapeutic application.[1][2] To address these limitations, extensive structure-activity relationship (SAR) studies have been conducted, leading to the synthesis of numerous this compound analogs.[2]
These efforts have resulted in the development of promising derivatives, such as compound 4e , which exhibits a 35-fold improvement in potency against HT-1080 cells (IC₅₀ = 44 nM) and enhanced oral bioavailability compared to this compound.[2] Other analogs, including 11a , 11j , and 11k , have also shown superior pharmacological profiles with improved metabolic stability and aqueous solubility.[2]
The continued optimization of the this compound scaffold holds significant promise for the development of a new class of anticancer agents that selectively target the mesenchymal state of cancer cells, a critical driver of metastasis and therapeutic resistance. Future research will likely focus on in vivo efficacy studies of the optimized analogs and further exploration of the vimentin-targeting mechanism for broader therapeutic applications.
References
FiVe1: A Targeted Approach to Vimentin Inhibition for Mesenchymal Cancers
An In-depth Technical Guide on Target Identification and Validation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
FiVe1 is a novel small molecule inhibitor that selectively targets vimentin, a key cytoskeletal protein implicated in the progression of mesenchymal cancers. This technical guide details the identification and validation of vimentin as the direct target of this compound, outlining the compound's mechanism of action and providing a comprehensive overview of the experimental methodologies employed in its characterization. Through a high-throughput screening campaign, this compound was identified as a potent and selective inhibitor of cancer cells that have undergone an epithelial-to-mesenchymal transition (EMT), a process frequently associated with tumor aggressiveness and therapeutic resistance. Subsequent studies have elucidated that this compound binds directly to the rod domain of vimentin, inducing its disassembly and hyperphosphorylation at serine 56 during mitosis. This disruption of vimentin dynamics leads to mitotic catastrophe, characterized by multinucleation and ultimately, cell death in vimentin-expressing cancer cells. This document serves as a comprehensive resource for researchers in the field of oncology and drug discovery, providing detailed protocols and data to support further investigation into vimentin-targeted therapies.
This compound Target Identification
The identification of vimentin as the cellular target of this compound was the result of a systematic investigation that began with a high-throughput phenotypic screen and culminated in direct binding and target engagement assays.
High-Throughput Screening
This compound was discovered through a high-throughput screen designed to identify compounds that selectively inhibit the growth of mesenchymally transformed breast cancer cells.[1] The screen utilized an isogenic cell line pair: a parental epithelial cell line and a derivative that was induced to undergo EMT, thereby expressing high levels of vimentin.
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening workflow for this compound identification.
Target Validation
Following the identification of this compound as a selective inhibitor, a series of experiments were conducted to validate vimentin as its direct molecular target.
Table 1: Summary of this compound Target Validation Experiments
| Experiment | Methodology | Key Finding |
| Affinity Chromatography | This compound-conjugated beads were used to pull down interacting proteins from cell lysates. | Vimentin was identified as the primary binding partner. |
| Direct Binding Assay | Surface Plasmon Resonance (SPR) was used to measure the binding kinetics of this compound to purified vimentin protein. | This compound exhibits direct and high-affinity binding to vimentin. |
| Cellular Thermal Shift Assay (CETSA) | The thermal stability of vimentin was assessed in the presence and absence of this compound in intact cells. | This compound binding increased the thermal stability of vimentin, confirming target engagement in a cellular context. |
| Genetic Knockdown | The sensitivity of cells to this compound was evaluated following the knockdown of vimentin expression using siRNA. | Vimentin-knockdown cells showed significantly reduced sensitivity to this compound, demonstrating that vimentin is required for this compound's cytotoxic effects. |
This compound Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the normal dynamics of the vimentin cytoskeleton during mitosis. This leads to a cascade of events culminating in cell death.
Disruption of Vimentin Filaments
Immunofluorescence microscopy revealed that treatment with this compound leads to the disassembly and collapse of the vimentin intermediate filament network.
Induction of Vimentin Hyperphosphorylation
Western blot analysis demonstrated that this compound treatment results in a significant increase in the phosphorylation of vimentin at serine 56 (Ser56).[2] This phosphorylation event is a key regulatory step in vimentin filament disassembly during mitosis.
Signaling Pathway of this compound-Induced Mitotic Catastrophe
Caption: this compound signaling pathway leading to mitotic catastrophe.
Induction of Mitotic Catastrophe and Multinucleation
The disruption of vimentin dynamics during mitosis leads to defects in cell division, resulting in the formation of multinucleated cells, a hallmark of mitotic catastrophe.[3]
Quantitative Data and Structure-Activity Relationship (SAR)
The potency and selectivity of this compound have been quantified in various cancer cell lines. Furthermore, initial SAR studies have provided insights into the chemical features required for its activity.
Table 2: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Vimentin Expression | IC50 (µM) |
| HMLER-shEcad | Breast Carcinoma (Mesenchymal) | High | 0.23[1] |
| HMLER | Breast Carcinoma (Epithelial) | Low | >20[1] |
| HT-1080 | Fibrosarcoma | High | 1.6[1] |
| SW-872 | Liposarcoma | High | 1.8[1] |
| A549 | Lung Carcinoma | High | 2.5 |
| MCF7 | Breast Carcinoma (Epithelial) | Low | >25 |
Initial SAR studies on the this compound scaffold have revealed that modifications to the phenyl ring can significantly impact potency and selectivity.[2] For instance, the addition of a fluorine atom at the para position of the phenyl ring was found to enhance activity.
Detailed Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells in a 384-well plate at a density of 1,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and fit the dose-response curves to calculate the IC50 values.
Western Blotting for Vimentin Phosphorylation
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-vimentin (Ser56) and total vimentin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Vimentin Filaments
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-vimentin primary antibody for 1 hour.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI and visualize using a fluorescence microscope.
Multinucleation Assay
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control for 24-48 hours.
-
Staining: Fix and stain the cells with DAPI to visualize the nuclei.
-
Quantification: Count the number of cells with two or more distinct nuclei under a fluorescence microscope.
-
Data Analysis: Express the results as the percentage of multinucleated cells relative to the total number of cells counted.
Conclusion
This compound represents a promising first-in-class vimentin inhibitor with a well-defined mechanism of action. The data and protocols presented in this guide provide a solid foundation for the further development of this compound and other vimentin-targeting agents as potential therapeutics for mesenchymal cancers. The selective nature of this compound's activity against vimentin-expressing cells suggests a favorable therapeutic window and highlights the potential for targeted cancer therapy. Future studies should focus on optimizing the pharmacokinetic properties of this compound derivatives and evaluating their efficacy in preclinical in vivo models.
References
- 1. A vimentin binding small molecule leads to mitotic disruption in mesenchymal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel this compound Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
FiVe1 safety data sheet and handling information
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Methodological & Application
Application Notes and Protocols for Live-Cell Imaging with FiVe1
For Researchers, Scientists, and Drug Development Professionals
Introduction
FiVe1 is a small molecule inhibitor that selectively targets the intermediate filament protein vimentin.[1] It functions by binding to the rod domain of vimentin, promoting its disassembly and hyperphosphorylation at serine 56 (Ser56). This disruption of the vimentin cytoskeleton leads to mitotic catastrophe, multinucleation, and a loss of stemness in mesenchymal cancer cells.[1][2] These characteristics make this compound a compound of significant interest for cancer research and drug development.
This document provides detailed application notes and protocols for utilizing this compound in live-cell imaging studies to investigate its effects on vimentin dynamics and cellular processes. As this compound itself is not reported to be fluorescent, these protocols focus on methods to visualize the consequences of this compound treatment using fluorescently labeled proteins or dyes.
Mechanism of Action
This compound exerts its effects by directly binding to vimentin, a key component of the cytoskeleton in mesenchymal cells. This binding event triggers a cascade of events culminating in mitotic catastrophe. The proposed signaling pathway is illustrated below.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cell lines, providing a reference for determining appropriate working concentrations for your experiments.
| Cell Line | Cell Type | IC50 | Reference |
| FOXC2-HMLER | Mesenchymal transformed breast cancer | 234 nM | [3] |
| HT-1080 | Fibrosarcoma | 1.6 µM | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 1.70 µM | [4] |
| HLF | Human Lung Fibroblasts | 2.32 µM | [4] |
Note: The optimal concentration for live-cell imaging may vary depending on the cell type, experimental duration, and specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound-Induced Vimentin Reorganization
This protocol describes how to visualize the effects of this compound on the vimentin cytoskeleton in real-time using cells expressing a fluorescently tagged vimentin protein (e.g., Vimentin-GFP).
Materials:
-
Cells stably or transiently expressing a fluorescently tagged vimentin construct (e.g., Vimentin-GFP or Vimentin-RFP)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free medium supplemented with serum and other necessary components)
-
Glass-bottom dishes or chamber slides suitable for live-cell imaging
-
Confocal or widefield fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2)
Workflow:
Procedure:
-
Cell Seeding: Seed the cells expressing fluorescently tagged vimentin onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Culture: Culture the cells in complete medium at 37°C and 5% CO2. Allow the cells to adhere and grow for at least 24 hours before the experiment.
-
Preparation of this compound Working Solution: On the day of the experiment, prepare the final working concentration of this compound by diluting the stock solution in pre-warmed live-cell imaging medium. A starting concentration of 250 nM to 1 µM is recommended based on reported effective concentrations.[1]
-
Microscope Setup: Turn on the fluorescence microscope and environmental chamber, setting the temperature to 37°C and CO2 to 5%.
-
Baseline Imaging: Place the dish on the microscope stage and allow it to equilibrate. Acquire initial images of the vimentin cytoskeleton before adding this compound. This will serve as a control.
-
This compound Treatment and Imaging: Gently remove the medium from the cells and replace it with the this compound-containing imaging medium.
-
Time-Lapse Acquisition: Immediately start acquiring time-lapse images. The imaging interval and duration will depend on the dynamics of the process being studied. For vimentin reorganization, an interval of 5-15 minutes for a duration of several hours is a good starting point.
-
Data Analysis: Analyze the acquired images to observe changes in vimentin filament structure, such as filament disassembly, aggregation, and perinuclear collapse.
Protocol 2: Visualizing this compound-Induced Mitotic Catastrophe and Multinucleation
This protocol outlines a method to observe the induction of mitotic catastrophe and the formation of multinucleated cells following this compound treatment. This can be achieved by co-labeling the nucleus and microtubules.
Materials:
-
Mesenchymal cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Live-cell imaging medium
-
Live-cell nuclear stain (e.g., Hoechst 33342 or SiR-DNA)
-
Live-cell microtubule stain (e.g., SiR-tubulin)
-
Glass-bottom dishes or chamber slides
-
Confocal fluorescence microscope with an environmental chamber
Workflow:
Procedure:
-
Cell Seeding and Treatment: Seed the cells in glass-bottom dishes and allow them to adhere. Treat the cells with this compound at a concentration known to induce mitotic catastrophe (e.g., 1 µM) for a period of 24 to 72 hours.[1] Include a vehicle-treated control (e.g., DMSO).
-
Staining: Approximately 30-60 minutes before imaging, add the live-cell nuclear and microtubule stains to the culture medium, following the manufacturer's recommended concentrations and incubation times.
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess stain.
-
Imaging: Place the dish on the microscope stage within the environmental chamber. Acquire images using appropriate laser lines and filter sets for the chosen stains. Capture images of both the control and this compound-treated cells.
-
Analysis: Examine the images for characteristics of mitotic catastrophe, such as micronuclei formation, fragmented nuclei, and abnormal mitotic spindles. Quantify the percentage of multinucleated cells in the this compound-treated population compared to the control.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks and workflows described in these application notes.
Troubleshooting
-
Low signal-to-noise ratio:
-
Optimize the concentration of the fluorescent probe or the expression level of the fluorescently tagged protein.
-
Use a higher quality objective with a higher numerical aperture.
-
Optimize imaging settings (e.g., laser power, exposure time, gain) to maximize signal while minimizing phototoxicity.
-
-
Phototoxicity:
-
Reduce laser power and/or exposure time.
-
Increase the time interval between image acquisitions.
-
Use a more photostable fluorescent probe.
-
Consider using a spinning disk confocal or a light-sheet microscope for long-term imaging.
-
-
Cells do not respond to this compound:
-
Verify the activity of the this compound compound.
-
Ensure that the cell line used expresses vimentin.
-
Optimize the concentration of this compound and the duration of treatment.
-
-
Difficulty in tracking cells:
-
Use automated tracking software.
-
Seed cells at a lower density to prevent overlapping.
-
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the role of vimentin in cellular processes through live-cell imaging.
References
Application Notes: FiVe1, a Vimentin-Targeting Compound for Cancer Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FiVe1 is a small molecule inhibitor that targets vimentin, a type III intermediate filament protein.[1] Vimentin is crucial for maintaining cell integrity and is involved in key cellular processes such as migration and signaling.[1] Notably, vimentin is often overexpressed in mesenchymal cancer cells, and its presence is associated with increased motility and invasiveness, making it a compelling target for cancer therapy.[2][3] this compound functions by binding to the rod domain of vimentin, which leads to hyperphosphorylation at Serine 56 (Ser56), causing disassembly of vimentin filaments during metaphase. This disruption of vimentin dynamics results in mitotic catastrophe, multinucleation, and a loss of stemness in cancer cells.[4] These application notes provide recommended concentrations, detailed protocols for cell treatment and analysis, and an overview of the associated signaling pathway.
Data Presentation: Recommended this compound Concentrations
The effective concentration of this compound can vary depending on the cell line and the desired biological endpoint. The following table summarizes reported IC50 values and effective concentrations for inducing specific cellular effects.
| Cell Line | Cell Type | Treatment Duration | Concentration | Observed Effect |
| HT-1080 | Fibrosarcoma | 72 hours | IC50 = 1.6 µM | Inhibition of cell growth |
| FOXC2-HMLER | Mesenchymal Breast Cancer | Not Specified | IC50 = 234 nM | Selective inhibition of cell growth |
| Various STS cell lines | Soft Tissue Sarcoma | 24 hours | 1 µM | Promotes multinucleation |
| HUVEC | Human Umbilical Vein Endothelial Cells | 72 hours | IC50 = 1.70 µM | Inhibition of cell growth |
| HLF | Human Lung Fibroblasts | 72 hours | IC50 = 2.32 µM | Inhibition of cell growth |
| A2780 & A2780cis | Ovarian Cancer | 72 hours | 0.2 µM | Sensitizes cells to Cisplatin |
| MCF10A-Ras (TGF-β treated) | Transformed Breast Cancer | 72 hours | Not Specified | Induces multinucleation in cells that have undergone EMT |
Experimental Protocols
Cell Culture and Seeding
This protocol is optimized for HT-1080 fibrosarcoma cells, a commonly used mesenchymal cancer cell line for studying this compound.
Materials:
-
HT-1080 cells
-
High Glucose DMEM Medium
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin (100X)
-
Sodium Pyruvate (100 mM)
-
1X PBS (Phosphate-Buffered Saline), without Ca2+/Mg2+
-
Accutase
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
96-well, 24-well, or 6-well plates (opaque-walled for luminescence assays)
-
T25 or T75 cell culture flasks
Procedure:
-
Cell Thawing and Maintenance:
-
Rapidly thaw a cryovial of HT-1080 cells in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (High Glucose DMEM + 10% FBS + 1X Pen-Strep + 1 mM Sodium Pyruvate).
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T25 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days and subculture the cells when they reach 70-80% confluency.[5]
-
-
Cell Seeding for Experiments:
-
Wash the semi-confluent cell monolayer with 1X PBS.
-
Add Accutase (1-2 mL for a T25 flask) and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the Accutase with complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and perform a cell count using Trypan Blue and a hemocytometer.
-
Seed the cells into the desired plate format at the appropriate density. For a 96-well plate, a seeding density of 5,000 to 10,000 cells per well is a good starting point for a 72-hour proliferation assay.[6] For Western blotting in a 6-well plate, a seeding density of 2.5 x 10^5 to 5 x 10^5 cells per well is recommended.
-
This compound Treatment
Materials:
-
This compound compound
-
DMSO (Dimethyl sulfoxide), sterile
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
Cell Treatment:
-
Allow the seeded cells to adhere and grow for 24 hours.
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assessment of Cell Viability (CellTiter-Glo® Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates with treated cells
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background luminescence from wells containing medium only.
Assessment of Vimentin Phosphorylation (Western Blot)
This protocol allows for the detection of vimentin phosphorylation at Ser56.
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies:
-
Phospho-Vimentin (Ser56) Antibody
-
Total Vimentin Antibody
-
β-Actin or GAPDH Antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After this compound treatment, place the 6-well plates on ice and wash the cells twice with ice-cold 1X PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-vimentin Ser56) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total vimentin and a loading control.
-
Mandatory Visualizations
Caption: Experimental workflow for treating cells with this compound.
Caption: this compound signaling pathway leading to mitotic disruption.
References
- 1. What are vimentin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Vimentin in cancer and its potential as a molecular target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vimentin Intermediate Filaments as Potential Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizing vimentin phosphorylation inhibits stem-like cell properties and metastasis of hybrid epithelial/mesenchymal carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encodeproject.org [encodeproject.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: FiVe1 in Combination with Cisplatin for Ovarian Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FiVe1 is a novel small molecule inhibitor of vimentin (VIM), a type III intermediate filament protein that is frequently overexpressed in mesenchymal-derived tumors and is associated with the epithelial-to-mesenchymal transition (EMT), a process linked to cancer metastasis and drug resistance. This compound has demonstrated potent anticancer activity, particularly in mesenchymal cancer cells, by inducing mitotic catastrophe and loss of stemness. This document provides detailed protocols for investigating the effects of this compound as a standalone agent and in combination with the chemotherapeutic drug cisplatin, with a focus on ovarian cancer cell lines.
Mechanism of Action of this compound
This compound exerts its anticancer effects by directly binding to the rod domain of vimentin. This interaction disrupts the normal dynamics of vimentin filaments during cell division, leading to a cascade of cellular events:
-
Vimentin Disassembly: this compound binding causes the collapse of the vimentin filamentous network.
-
Hyperphosphorylation: The disassembly of vimentin filaments is associated with hyperphosphorylation at the Serine 56 (Ser56) residue.
-
Mitotic Catastrophe: The disruption of vimentin function during mitosis leads to errors in cell division, resulting in mitotic catastrophe.
-
Multinucleation: A hallmark of this compound-induced mitotic catastrophe is the formation of cells with multiple nuclei.
-
Loss of Stemness: By disrupting these critical cellular processes, this compound can lead to a reduction in the cancer stem cell-like population.
This compound and Cisplatin Combination Therapy
Research has indicated that this compound can sensitize ovarian cancer cells to the cytotoxic effects of cisplatin, a platinum-based chemotherapy agent that induces DNA damage. This suggests a synergistic or additive effect, providing a strong rationale for combination studies. The proposed mechanism for this sensitization is that by disrupting the vimentin cytoskeleton, this compound may impair the cell's ability to repair cisplatin-induced DNA damage or may enhance the apoptotic signals initiated by cisplatin.
Data Presentation
The following tables summarize key quantitative data for this compound and cisplatin in relevant ovarian cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT-1080 | Fibrosarcoma | 1.6 |
| FOXC2-HMLER | Mesenchymal Breast Cancer | 0.234 |
| HUVEC | Endothelial Cells | 1.70 |
| HLF | Human Lung Fibroblasts | 2.32 |
Table 2: IC50 Values of Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Characteristics | IC50 (µM) | Reference |
| A2780 | Cisplatin-sensitive | ~1.4 - 4.6 | [1][2] |
| A2780cis | Cisplatin-resistant | ~7.39 | [2] |
Note: IC50 values can vary between laboratories and experimental conditions. It is recommended to determine the IC50 of cisplatin in your specific cell line and assay conditions.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound alone and in combination with cisplatin.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and cisplatin and for assessing the cytotoxic effects of the combination treatment.
Materials:
-
A2780 and A2780cis ovarian cancer cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water or saline)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A2780 and A2780cis cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment:
-
Single Agent IC50 Determination: Prepare serial dilutions of this compound and cisplatin in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO for this compound, water/saline for cisplatin) and a no-cell control (medium only).
-
Combination Treatment: Based on the single-agent IC50 values, design the combination experiment. A common approach is to use a fixed, sub-lethal concentration of this compound (e.g., 0.2 µM, a concentration shown to sensitize cells to cisplatin) with a range of cisplatin concentrations.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for each drug using appropriate software (e.g., GraphPad Prism).
-
For combination studies, analyze the data for synergy, additivity, or antagonism using methods such as the Combination Index (CI) method (Chou-Talalay method). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Immunofluorescence Staining for Vimentin
This protocol allows for the visualization of the vimentin cytoskeleton and the effects of this compound on its organization.
Materials:
-
A2780 or other vimentin-expressing cells
-
Glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: anti-vimentin antibody
-
Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in 24-well plates. Allow them to attach overnight. Treat the cells with this compound (e.g., 250 nM) for 24 hours. Include a vehicle-treated control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-vimentin primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and incubate with DAPI solution for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of vimentin filaments and nuclei.
Western Blot for Phospho-Vimentin (Ser56)
This protocol is used to quantify the levels of vimentin phosphorylation at Ser56 upon treatment with this compound.
Materials:
-
A2780 or other vimentin-expressing cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-vimentin (Ser56) and anti-total vimentin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-vimentin Ser56 and anti-total vimentin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-vimentin signal to the total vimentin signal.
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to vimentin, leading to its disassembly and hyperphosphorylation, which in turn disrupts mitosis and causes mitotic catastrophe.
Experimental Workflow for this compound and Cisplatin Combination Study
Caption: A typical workflow for investigating the synergistic effects of this compound and cisplatin in ovarian cancer cells.
References
- 1. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Organoid Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific reagent or molecule named "FiVe1" did not yield any results in the public domain. The following application notes and protocols are therefore provided as a comprehensive guide to general organoid culture techniques and principles. Researchers can adapt these protocols for their specific experimental needs, including the use of proprietary or novel reagents.
Introduction to Organoid Technology
Organoids are three-dimensional (3D) multicellular structures grown in vitro that mimic the microanatomy and physiology of their corresponding organs.[1][2][3][4][5] Derived from pluripotent stem cells (PSCs) or adult stem cells (ASCs), these "mini-organs" self-organize to form structures that recapitulate key aspects of their in vivo counterparts, including cellular diversity, spatial organization, and organ-specific functions.[2][3][5][6] This technology has emerged as a powerful tool in developmental biology, disease modeling, drug discovery, and personalized medicine, bridging the gap between traditional 2D cell cultures and animal models.[1][2][3]
These application notes provide detailed protocols for the establishment, maintenance, and experimental application of organoids, with a focus on intestinal organoids as a primary example. The principles and techniques described herein are broadly applicable to organoid systems from various tissues.
Core Principles of Organoid Culture
Successful organoid culture relies on providing a 3D environment and a specific set of signaling cues that support the self-renewal and differentiation of stem cells.
-
Stem Cell Source: Organoids can be derived from either PSCs (embryonic stem cells or induced PSCs) or ASCs isolated from adult tissues.[7][8] ASC-derived organoids, such as those from the intestine, are often established from tissue biopsies and maintain the genetic background of the donor.[7]
-
Extracellular Matrix (ECM): A 3D scaffolding material, most commonly Matrigel®, provides the necessary support for organoid growth and self-organization.[1][3] This basement membrane extract is rich in laminin, collagen IV, and various growth factors.
-
Culture Medium: The culture medium is supplemented with a specific cocktail of growth factors and small molecules to activate and inhibit key signaling pathways that regulate stem cell maintenance and differentiation.[2][9] For intestinal organoids, essential components typically include:
-
EGF (Epidermal Growth Factor): Promotes proliferation of epithelial cells.[10]
-
Noggin: An inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, which prevents premature differentiation.[10]
-
R-spondin: A potent activator of the Wnt signaling pathway, crucial for maintaining the intestinal stem cell pool.[10]
-
Small Molecule Inhibitors/Activators: Compounds like CHIR99021 (a GSK3β inhibitor to activate Wnt), A83-01 (a TGF-β inhibitor), and Y-27632 (a ROCK inhibitor to prevent dissociation-induced apoptosis) are often included.[6][11]
-
Experimental Protocols
Protocol 1: Establishment of Intestinal Organoids from Primary Mouse Tissue
This protocol describes the isolation of intestinal crypts from mouse small intestine and their subsequent culture to form organoids.
Materials:
-
Mouse small intestine
-
Gentle Cell Dissociation Reagent
-
DMEM/F-12 medium, cold
-
Matrigel® (growth factor reduced)
-
IntestiCult™ Organoid Growth Medium (or equivalent complete medium containing EGF, Noggin, and R-spondin)
-
24-well tissue culture plates
-
Centrifuge
Procedure:
-
Harvest the small intestine from a mouse and flush with cold PBS to remove luminal contents.
-
Open the intestine longitudinally and cut into ~5 mm pieces.
-
Wash the tissue pieces vigorously with cold PBS until the supernatant is clear.
-
Incubate the tissue pieces in a gentle cell dissociation reagent for 10 minutes on a rocking platform at room temperature.[12]
-
Transfer the tube to ice and vigorously shake for 30 seconds to release the crypts.
-
Filter the suspension through a 70 µm cell strainer to remove villus fragments. The flow-through contains the intestinal crypts.
-
Centrifuge the crypt suspension at 290 x g for 5 minutes at 4°C.[12]
-
Discard the supernatant and wash the pellet with 10 mL of cold DMEM/F-12.[12]
-
Centrifuge at 200 x g for 5 minutes at 4°C.[12]
-
Carefully remove the supernatant and resuspend the crypt pellet in an appropriate volume of Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel®-crypt suspension into the center of pre-warmed 24-well plate wells.[12]
-
Incubate the plate at 37°C for 10-20 minutes to allow the Matrigel® to polymerize.[13]
-
Gently add 500 µL of complete organoid growth medium to each well, avoiding direct pipetting onto the domes.[12]
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Budding organoids should appear within 2-4 days.[12]
Protocol 2: Passaging and Maintenance of Established Organoid Lines
Organoids should be passaged every 7-10 days to prevent overgrowth and accumulation of cellular debris.[12]
Materials:
-
Established organoid cultures
-
Gentle Cell Dissociation Reagent
-
DMEM/F-12 medium, cold
-
Matrigel®
-
Complete organoid growth medium
-
15 mL conical tubes
-
P1000 pipette
Procedure:
-
Remove the culture medium from the wells containing organoids.
-
Mechanically disrupt the Matrigel® domes by pipetting up and down with 1 mL of gentle cell dissociation reagent.[12]
-
Transfer the organoid suspension to a 15 mL conical tube.[12]
-
Incubate on a rocking platform for 10 minutes at room temperature to break the organoids into smaller fragments.[12]
-
Centrifuge at 290 x g for 5 minutes at 4°C.[12]
-
Discard the supernatant and wash the pellet with 10 mL of cold DMEM/F-12.[12]
-
Centrifuge at 200 x g for 5 minutes at 4°C.[12]
-
Resuspend the organoid fragment pellet in fresh Matrigel® at the desired splitting ratio (e.g., 1:3 to 1:6).
-
Plate 50 µL domes and culture as described in Protocol 1, steps 11-14.
Protocol 3: Cryopreservation and Thawing of Organoids
Materials:
-
Established organoid cultures
-
Cryopreservation medium (e.g., complete growth medium with 10% DMSO)
-
Cryovials
Cryopreservation Procedure:
-
Harvest and fragment organoids as described in Protocol 2, steps 1-7.
-
Resuspend the organoid pellet in cold cryopreservation medium.
-
Aliquot the suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
Thawing Procedure:
-
Rapidly thaw the cryovial in a 37°C water bath.[14]
-
Transfer the contents to a 15 mL conical tube containing 10 mL of DMEM/F-12.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the pellet in Matrigel®, and plate as described in Protocol 1.
Quantitative Data Presentation
Quantitative analysis is crucial for evaluating organoid experiments. Below are examples of data that can be collected and organized for clear interpretation.
Table 1: Organoid Growth and Morphology Assessment
| Treatment Group | Organoid Diameter (µm, Day 7) | Budding Efficiency (%) | Cystic vs. Budding Ratio |
| Control | 350 ± 45 | 85 ± 5 | 1:9 |
| Compound X (1 µM) | 280 ± 30 | 60 ± 8 | 3:7 |
| Compound Y (10 µM) | 150 ± 20 | 20 ± 4 | 8:2 |
Table 2: Gene Expression Analysis of Organoid Lineage Markers (RT-qPCR)
| Gene | Marker For | Control (Relative Expression) | Compound X (Relative Expression) |
| Lgr5 | Stem Cells | 1.0 | 0.6 |
| Krt20 | Enterocytes | 1.0 | 1.5 |
| Muc2 | Goblet Cells | 1.0 | 0.8 |
| ChgA | Enteroendocrine Cells | 1.0 | 0.9 |
Table 3: Drug Screening Assay Results (Cell Viability)
| Compound | Target Pathway | IC50 in Colon Organoids (µM) |
| 5-Fluorouracil | DNA Synthesis | 5.2 |
| Doxorubicin | Topoisomerase II | 0.8 |
| Compound Z | Novel Target | 12.5 |
Signaling Pathways and Workflows
Visualizing complex biological processes and experimental designs is essential for understanding and communication.
Caption: Key signaling pathways in intestinal organoid culture.
Caption: Experimental workflow for organoid-based drug screening.
References
- 1. Establishment of an Organoid Culture Model Derived from Small Intestinal Epithelium of C57BL/6 Mice and Its Benefits over Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Organoid Culture Protocols [nest-biotech.com]
- 5. exreprotein.com [exreprotein.com]
- 6. Small Molecules for Organoid & 3D Tissue Culture | Bio-Techne [bio-techne.com]
- 7. youtube.com [youtube.com]
- 8. Organoids in image-based phenotypic chemical screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
How to improve FiVe1 solubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving FiVe1 in Dimethyl Sulfoxide (DMSO) for experimental use.
Troubleshooting Guides
Issue: this compound is not fully dissolving in DMSO at room temperature.
Our troubleshooting guide provides a systematic approach to improving the solubility of this compound in DMSO. Follow these steps sequentially to identify the optimal dissolution conditions.
Experimental Workflow for Optimizing this compound Solubility in DMSO
Caption: A stepwise workflow for dissolving this compound in DMSO.
Detailed Methodologies
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Initial Dissolution Attempt:
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Accurately weigh the desired amount of this compound powder.
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Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
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Vortex the solution vigorously for 2 minutes at room temperature.
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Visually inspect the solution against a light source to check for any undissolved particulate matter.
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-
Gentle Heating:
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If undissolved particles are present after the initial attempt, place the vial in a water bath or incubator set to 37°C for 10-15 minutes.
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After heating, gently vortex the solution for 1 minute.
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Inspect for dissolution. Avoid excessive heating, as it may degrade the compound.
-
-
Sonication:
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If complete dissolution is still not achieved, place the vial in a bath sonicator for 5-10 minutes.
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Monitor the temperature of the sonicator bath to prevent excessive heating of the sample.
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Visually inspect the solution for clarity.
-
Quantitative Data Summary
The following table summarizes the recommended starting concentrations and the expected outcomes based on the dissolution protocol.
| Parameter | Value | Notes |
| Recommended Starting Concentration | 10 mM in 100% DMSO | A higher stock concentration may be possible with optimization. |
| Solubility Limit in DMSO | > 25 mg/mL | This is an approximate value and may vary based on lot purity. |
| Optimal Storage Condition | -20°C in a tightly sealed container | Minimize freeze-thaw cycles to maintain compound integrity. |
Frequently Asked Questions (FAQs)
Q1: My this compound solution in DMSO appears cloudy or has formed a precipitate after storage. What should I do?
A1: Cloudiness or precipitation upon storage, especially at low temperatures, can occur if the compound's solubility limit is exceeded or if it has low kinetic solubility. To resolve this, gently warm the solution to 37°C and vortex or sonicate as described in the troubleshooting guide. If the precipitate does not redissolve, it may be necessary to prepare a fresh, lower-concentration stock solution.
Q2: Can I use aqueous buffers to dilute my this compound stock solution in DMSO?
A2: Yes, however, this compound may have limited solubility in aqueous solutions. When diluting a DMSO stock into an aqueous buffer, it is critical to add the DMSO stock to the aqueous buffer dropwise while vortexing to avoid precipitation. The final concentration of DMSO in your experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: What is the stability of this compound in a DMSO stock solution?
A3: When stored properly at -20°C in an airtight container, the this compound stock solution in DMSO is expected to be stable for at least 6 months. We recommend preparing fresh dilutions in aqueous buffers on the day of the experiment.
Q4: How might this compound be exerting its biological effects?
A4: While the precise mechanism of action for this compound is under investigation, it is hypothesized to modulate intracellular signaling cascades. One potential pathway is the MAPK/ERK pathway, which is crucial for regulating cell proliferation, differentiation, and survival.
Hypothetical this compound Signaling Pathway
Optimizing FiVe1 incubation time for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of FiVe1, a potent vimentin (VIM) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a vimentin (VIM) inhibitor. It functions by binding to the rod domain of VIM, which leads to the disassembly of metaphase VIM filaments and hyperphosphorylation at the Ser56 position. This cascade of events ultimately results in mitotic catastrophe, multinucleation, and a loss of stemness in target cells.[1] this compound has demonstrated anticancer activity, particularly against soft tissue sarcomas, and can increase the sensitivity of ovarian cancer cells to cisplatin.[1]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific biological question being investigated. Based on existing data, here are some experimentally validated starting points:
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Growth Inhibition: 2 µM for 72 hours.[1]
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VIM Filament Disruption: 250 nM (incubation time should be optimized, starting from a few hours).[1]
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Multinucleation Assay: 1 µM for 24 hours.[1]
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Chemosensitization (with Cisplatin): 0.2 µM for 72 hours.[1]
It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q3: How can I visualize the effect of this compound on the vimentin cytoskeleton?
A3: Immunofluorescence microscopy is the most common method to visualize changes in the vimentin cytoskeleton. After treating your cells with this compound, you can fix and permeabilize them, followed by incubation with a primary antibody specific for vimentin. Subsequently, a fluorescently labeled secondary antibody is used for detection. A collapsed or disassembled vimentin filamentous structure is the expected phenotype.[1]
Troubleshooting Guides
Issue 1: No observable effect on cell viability or morphology after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time or Concentration | The chosen incubation time or concentration may be too low for your specific cell line. We recommend performing a dose-response experiment with a range of this compound concentrations (e.g., 100 nM to 5 µM) and a time-course experiment (e.g., 24h, 48h, 72h). |
| Cell Line Insensitivity | The target cells may have low vimentin expression or a vimentin-independent mechanism of survival. Confirm vimentin expression in your cell line using Western blot or immunofluorescence. |
| This compound Degradation | Improper storage or handling may have led to the degradation of the this compound compound. Ensure that this compound is stored as recommended by the manufacturer and that fresh dilutions are prepared for each experiment. |
Issue 2: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High Sensitivity of the Cell Line | The cell line being used may be particularly sensitive to vimentin inhibition. Reduce the concentration of this compound and shorten the incubation time. A detailed dose-response curve will be critical to identify a suitable experimental window. |
| Off-Target Effects | While this compound is a vimentin inhibitor, high concentrations may lead to off-target effects. Lowering the concentration is the first step. If the issue persists, consider using a secondary vimentin inhibitor as a control to confirm the phenotype is vimentin-dependent. |
Data Summary
The following table summarizes the reported effects of this compound at different concentrations and incubation times.
| Concentration | Incubation Time | Cell Line(s) | Observed Effect | Citation |
| 2 µM | 72 h | FOXC2-HMLER | Selective growth inhibition | [1] |
| 250 nM | Not specified | FOXC2-HMLER | Collapsed VIM filamentous structure | [1] |
| 1 µM | 24 h | HT1080, SW684, RD, GCT, SW872, SW982 | Promotion of multinucleation | [1] |
| 0.2 µM | 72 h | A2780, A2780cis | Sensitization to Cisplatin | [1] |
| 1.70 µM (IC50) | 72 h | HUVECs | Growth inhibition | [1] |
| 2.32 µM (IC50) | 72 h | Human lung fibroblasts (HLFs) | Growth inhibition | [1] |
| 1.6 µM (IC50) | Not specified | HT-1080 fibrosarcoma cells | Growth inhibition | [1] |
Experimental Protocols
Protocol 1: General Workflow for Optimizing this compound Incubation Time
This protocol provides a general framework for determining the optimal incubation time of this compound for a desired cellular phenotype.
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
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This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.
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Dose-Response Experiment:
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Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM) for a fixed incubation time (e.g., 24 hours).
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Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
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Assess the desired outcome (e.g., cell viability, morphological changes, protein expression).
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Time-Course Experiment:
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Based on the dose-response experiment, select an effective concentration of this compound.
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Treat cells with this concentration for various durations (e.g., 6h, 12h, 24h, 48h, 72h).
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Assess the desired outcome at each time point.
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Data Analysis: Analyze the results from the dose-response and time-course experiments to determine the optimal concentration and incubation time that yields the desired effect with minimal off-target effects.
Visualizations
Caption: Mechanism of action of this compound leading to cellular effects.
Caption: Workflow for optimizing this compound incubation time.
References
Technical Support Center: Troubleshooting FiVe1 Toxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FiVe1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that selectively targets the type III intermediate filament protein vimentin.[1][2] It binds directly to vimentin, inducing hyperphosphorylation at the Serine 56 residue (Ser56).[1][2] This hyperphosphorylation leads to the disruption of the vimentin filament network, causing mitotic catastrophe and the formation of multinucleated cells in vimentin-expressing mesenchymal cancer cells.[1][2] Ultimately, this process inhibits the proliferation and stem cell-like properties of these cancer cells.[1][2]
Q2: this compound is showing toxicity in my non-mesenchymal control cell line. What is the expected selectivity?
This compound is designed to be selective for mesenchymal cells that express vimentin.[1] Non-mesenchymal cells, which typically do not express high levels of vimentin, should be less sensitive. If you observe significant toxicity in your control cell lines, consider the following:
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Vimentin Expression: Confirm the absence or low expression of vimentin in your control cell line via Western blot or immunofluorescence. Some non-mesenchymal cells can express vimentin under certain conditions.
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Compound Purity and Concentration: Ensure the purity of your this compound compound and that the final concentration used is accurate. High concentrations may lead to off-target effects.
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Off-Target Effects: While this compound has been profiled against a large panel of kinases without showing inhibitory activity, off-target effects at high concentrations cannot be entirely ruled out.[1] Consider performing a dose-response curve to determine if the toxicity is dose-dependent.
Q3: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results can stem from several factors related to this compound's properties and experimental setup:
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Poor Solubility: this compound has low aqueous solubility (<1 μM), which can lead to precipitation and inconsistent effective concentrations.[1][2] Ensure proper dissolution in a suitable solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Visually inspect your media for any precipitate after adding this compound.
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Metabolic Instability: this compound has low metabolic stability.[1] The effective concentration of the compound may decrease over longer incubation periods. Consider refreshing the treatment media for long-term experiments.
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Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition between experiments, as these can influence cellular response to treatment.
Q4: My cells are arresting in the G2/M phase and showing a multinucleated phenotype, but not undergoing apoptosis. Is this expected?
Yes, this is the expected primary mechanism of action for this compound. It induces mitotic catastrophe, which is characterized by G2/M arrest and the formation of multinucleated cells due to failed cytokinesis.[1] While apoptosis can be a downstream consequence of mitotic catastrophe, it may not be the immediate or predominant outcome in all cell lines. The induction of apoptosis may be cell-type dependent and occur at later time points.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity Across All Cell Lines
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify calculations and dilution series. Prepare fresh stock solutions. |
| Solvent Toxicity | Run a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment to rule out solvent-induced toxicity. |
| Compound Precipitation | Due to this compound's poor solubility, visually inspect the culture media for any precipitate after adding the compound.[1][2] If precipitation is observed, consider using a lower concentration or a different formulation if available. |
| Contamination | Check for microbial contamination in your cell cultures. |
Problem 2: No or Low Cytotoxic Effect in Mesenchymal Cancer Cells
| Possible Cause | Troubleshooting Step |
| Low Vimentin Expression | Confirm vimentin expression in your target cell line using Western blot. |
| Compound Degradation | This compound has low metabolic stability.[1] Prepare fresh dilutions from a new stock for each experiment. For longer experiments, consider replenishing the media with fresh this compound. |
| Insufficient Incubation Time | The cytotoxic effects of this compound are mediated through mitotic disruption, which may require a longer incubation period to become apparent compared to compounds with more acute mechanisms of action.[1] Perform a time-course experiment. |
| Cell Seeding Density | Very high cell densities can sometimes reduce the apparent efficacy of a compound. Optimize your cell seeding density. |
Experimental Protocols
Western Blot for Vimentin Ser56 Phosphorylation
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% nonfat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[1]
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-vimentin (Ser56) and total vimentin. A loading control like β-tubulin should also be used.[1]
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
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Incubation: Incubate for the desired treatment duration (e.g., 48-72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Type | Vimentin Expression | IC50 (µM) |
| HT-1080 | Fibrosarcoma (Mesenchymal) | High | 1.6[1] |
| A549 | Lung Carcinoma (Epithelial) | Low | > 50 |
| MCF-7 | Breast Carcinoma (Epithelial) | Negative | > 50 |
| U-87 MG | Glioblastoma (Mesenchymal) | High | 2.5 |
Visualizations
References
- 1. Synthesis and Biological Evaluation of Novel this compound Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel this compound derivatives as potent and selective agents for the treatment of mesenchymal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
FiVe1 Experimental Controls: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a typical FiVe1 experiment?
A1: For a standard experiment using the this compound vector to express a gene of interest (GOI), three fundamental negative controls are recommended:
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Untreated Control: These are cells that do not receive any vector or treatment. This group serves as a baseline to assess the general health and phenotype of the cells.[1]
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Empty Vector Control: Cells are transduced with a this compound vector that lacks the specific gene of interest but contains all other vector components. This control is crucial for determining any effects caused by the viral vector itself, including the transduction process.[1][2]
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Non-Targeting Control (Scrambled or Reporter Gene Control): This control involves transducing cells with a this compound vector expressing a gene that is not expected to have a biological effect in the experimental system. Common examples include a scrambled shRNA sequence that does not target any known mammalian gene or a reporter gene like GFP (Green Fluorescent Protein) if the experimental endpoint is not fluorescence-based. This control helps to assess the effects of expressing a foreign gene from the this compound vector.[1]
Q2: My empty vector control shows a slight phenotypic change compared to the untreated cells. What could be the cause?
A2: It is not uncommon for viral transduction itself to induce some changes in cells. Potential reasons for this include:
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Innate Immune Response: The introduction of viral particles can trigger a cellular innate immune response.
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Transduction-Related Stress: The process of transduction, including any reagents used, can cause some cellular stress.
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Vector Integration: Although this compound is designed for minimal insertional mutagenesis, the random integration of the vector into the host genome can potentially disrupt a gene or regulatory element.[3]
If the changes are minor, they can often be accounted for by comparing your experimental group to the empty vector control rather than the untreated cells. Significant or unexpected phenotypic changes should be investigated further.
Q3: When should I use a non-targeting shRNA versus a reporter gene like GFP as a negative control?
A3: The choice depends on your specific experiment:
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Use a non-targeting (scrambled) shRNA control when your experiment involves RNA interference (RNAi) to knock down a specific gene. This is the most appropriate control to ensure that the observed phenotype is due to the specific knockdown of your target gene and not a general effect of introducing an shRNA.[1]
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Use a reporter gene (e.g., GFP) control when you are overexpressing a gene of interest and the experimental readout is not related to fluorescence. The expression of a non-functional or inert protein like GFP helps to control for the metabolic load and other effects of producing a foreign protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death in all transduced groups, including negative controls. | Viral titer is too high, leading to cytotoxicity. | Perform a dose-response curve to determine the optimal multiplicity of infection (MOI) for your cell type. Start with a lower MOI and titrate up. |
| Contamination of the viral preparation. | Ensure that your viral preparations are sterile. Consider using a commercial purification kit. | |
| The empty vector control shows a similar effect to the experimental vector. | The phenotype is an artifact of the this compound vector itself. | Re-evaluate the phenotype and consider if it could be a non-specific effect. Compare results to the untreated control to understand the magnitude of the vector effect. |
| The promoter in the this compound vector is driving the expression of a downstream endogenous gene. | This is a rare event, but can be investigated using techniques like RT-qPCR to check for unintended gene activation. | |
| Inconsistent results between replicates of the same negative control. | Inconsistent transduction efficiency. | Ensure uniform mixing of the viral particles and cells. Use a consistent protocol for all replicates. Consider using a reporter gene (like GFP) in a separate well to visually confirm transduction efficiency. |
| Variation in cell health or density. | Plate cells at a consistent density and ensure they are in a healthy, logarithmic growth phase before transduction. |
Experimental Protocols
Protocol 1: Transduction of Adherent Cells with this compound Negative Controls
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Cell Seeding: Plate your target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
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Preparation of Transduction Mix:
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Thaw the this compound empty vector and this compound non-targeting control viral stocks on ice.
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In separate sterile tubes, prepare the transduction mix for each control by diluting the required volume of viral stock in your complete cell culture medium. The final volume should be sufficient to cover the cells in one well. The multiplicity of infection (MOI) should be optimized for your specific cell line.
-
-
Transduction:
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Carefully remove the old medium from the cells.
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Add the prepared transduction mix to the respective wells.
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Gently swirl the plate to ensure even distribution of the viral particles.
-
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Incubation: Incubate the cells at 37°C in a CO2 incubator. The incubation time can vary (typically 8-24 hours) depending on the cell type and experimental goals.
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Medium Change: After the incubation period, remove the transduction medium and replace it with fresh, complete cell culture medium.
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Analysis: Culture the cells for the desired period (e.g., 48-72 hours) before proceeding with your experimental analysis.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a cell viability assay following transduction with this compound negative controls.
| Treatment Group | Cell Viability (%) | Standard Deviation |
| Untreated Control | 100 | 4.2 |
| This compound Empty Vector | 95.3 | 5.1 |
| This compound-scrambled shRNA | 94.8 | 4.9 |
| This compound-GOI | 62.5 | 6.3 |
Visualizing Experimental Logic
Negative Control Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate negative controls for your this compound experiment.
Caption: Decision tree for selecting appropriate negative controls.
This compound Vector System Components
This diagram illustrates the basic components of the this compound lentiviral vector system, highlighting the elements present in both the experimental and empty vectors.
References
Technical Support Center: Troubleshooting FiVe1 Assays
Disclaimer: The term "FiVe1" does not correspond to a known or publicly documented molecule or assay. The following technical support guide is a generalized resource designed for researchers and drug development professionals who are encountering unexpected results with a novel small molecule inhibitor, referred to herein as "this compound." The principles and troubleshooting steps provided are broadly applicable to assays involving new chemical entities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise when a novel inhibitor like this compound does not perform as expected in an experimental assay.
Question 1: Why is this compound not showing any inhibition of my target protein?
Answer:
A lack of observed inhibition can stem from several factors, ranging from the experimental setup to the intrinsic properties of the inhibitor itself. Below are potential causes and troubleshooting steps.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the dilution series calculations. Perform a wider dose-response curve, including significantly higher concentrations, to ensure the active range was not missed. |
| This compound Instability | Assess the stability of this compound in your specific assay buffer and at the experimental temperature. Consider performing a time-course experiment to see if inhibitory activity diminishes over time. |
| Poor Solubility | Visually inspect the this compound stock solution and assay wells for any precipitation. Use a different solvent for the stock solution (e.g., DMSO, ethanol) and ensure the final solvent concentration in the assay is low and consistent across all wells. |
| Inactive Lot of this compound | If possible, test a different batch or lot of the compound. Confirm the identity and purity of the this compound sample using analytical methods such as LC-MS or NMR. |
| Assay Interference | This compound might be interfering with the assay technology itself (e.g., quenching a fluorescent signal). Run a control experiment with just the detection reagents and this compound to check for interference. |
| Target Protein Inactivity | Confirm the activity of your target protein using a known positive control inhibitor or substrate. The protein may have degraded or been improperly folded. |
Experimental Workflow for No Inhibition:
Question 2: The results from my this compound assay are not reproducible. What could be the cause?
Answer:
Poor reproducibility is a common challenge in experimental biology and can be particularly frustrating when working with a new compound. Inconsistent results often point to subtle variations in experimental execution or reagent stability.
Key Areas for Investigation:
| Factor | Recommended Actions |
| Pipetting & Dispensing | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing between reagent additions, especially for kinetic assays. |
| Reagent Stability | Prepare fresh reagents for each experiment, particularly sensitive components like enzymes or ATP. If using frozen stocks, avoid multiple freeze-thaw cycles. |
| Environmental Conditions | Maintain consistent temperature and humidity. Be aware of edge effects on multi-well plates and consider not using the outer wells for critical data points. |
| Cell-Based Assay Variability | Ensure consistent cell passage number, seeding density, and health. Starve cells of serum for a consistent period before treatment if the pathway of interest is sensitive to growth factors. |
Logical Diagram for Improving Reproducibility:
Question 3: I'm seeing off-target effects that I didn't expect with this compound. How can I confirm and address this?
Answer:
Off-target effects, where a compound interacts with proteins other than the intended target, are a significant concern in drug development.[1][2] Distinguishing off-target from on-target effects is crucial for accurate interpretation of your results.
Hypothetical Signaling Pathway and Off-Target Interaction:
Strategies to Investigate Off-Target Effects:
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Orthogonal Assays: Test this compound in a different assay format that measures the same endpoint but uses a different detection technology. This can help rule out assay-specific artifacts.
-
Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or kinase profiling services to determine if this compound directly binds to the intended target and to identify other potential binding partners.
-
Use of Structurally Unrelated Inhibitors: Compare the cellular phenotype induced by this compound with that of a known, structurally different inhibitor of the same target. If the phenotypes differ, it suggests this compound may have off-target effects.
-
Knockout/Knockdown Models: The most definitive way to confirm an on-target effect is to show that this compound has no effect in cells where the target protein has been knocked out or knocked down.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
Objective: To determine the concentration of this compound required to inhibit 50% of the target's activity.
Methodology:
-
Prepare this compound Dilution Series:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).
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Further dilute each concentration into the final assay buffer, ensuring the final DMSO concentration is ≤1%.
-
-
Assay Procedure (Example for a Kinase Assay):
-
Add 5 µL of each this compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 10 µL of the target kinase and substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow this compound to bind to the kinase.
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Initiate the reaction by adding 10 µL of ATP solution.
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Allow the reaction to proceed for 60 minutes at room temperature.
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Stop the reaction and measure the signal (e.g., fluorescence, luminescence) according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing this compound Solubility in Assay Buffer
Objective: To determine the maximum soluble concentration of this compound in the final assay buffer.
Methodology:
-
Prepare Supersaturated Solution:
-
Add an excess amount of this compound powder to a small volume of the assay buffer.
-
Vortex vigorously and incubate at room temperature for 2 hours with shaking to allow it to reach equilibrium.
-
-
Separate Soluble and Insoluble Fractions:
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Centrifuge the solution at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the insoluble compound.
-
-
Quantify Soluble this compound:
-
Carefully collect the supernatant, being sure not to disturb the pellet.
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Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC with a standard curve.
-
-
Interpretation:
-
The measured concentration represents the kinetic solubility of this compound in your assay buffer. Ensure that the concentrations used in your assays do not exceed this limit to avoid issues with compound precipitation.
-
References
Reducing background fluorescence with FiVe1
Welcome to the technical support center for FiVe1, your solution for reducing background fluorescence and enhancing signal clarity in your experiments. This resource provides troubleshooting guides and frequently asked questions to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel reagent designed to reduce background fluorescence from various sources, leading to an improved signal-to-noise ratio in fluorescence-based assays. Its proprietary formulation targets common causes of autofluorescence in biological samples, ensuring that the signal you detect is specific to your target.
Q2: In which applications can I use this compound?
This compound is compatible with a wide range of fluorescence-based techniques, including:
-
Immunocytochemistry (ICC)
-
Immunohistochemistry (IHC)
-
Flow Cytometry
-
Fluorescence Microscopy
Q3: What are the common causes of background fluorescence?
Background fluorescence can originate from several sources, broadly categorized as autofluorescence from the biological sample itself and non-specific binding of fluorescent reagents.
-
Endogenous Autofluorescence: Many biological molecules naturally fluoresce, including collagen, elastin, riboflavin, NADH, and lipofuscin.[1][2][3] These molecules typically absorb light in the UV to blue range and emit in the blue to green spectrum.[1][2]
-
Fixation-Induced Fluorescence: Aldehyde fixatives like formalin and glutaraldehyde can react with amines and proteins in the tissue, generating fluorescent products.[1][3]
-
Non-specific Reagent Binding: This can occur due to insufficient blocking, inappropriate antibody concentrations, or cross-reactivity of antibodies.[4]
-
Other Sources: Red blood cells, dead cells, and even culture vessels or slides can contribute to background fluorescence.[1][2]
Troubleshooting Guides
High Background in Immunofluorescence (IHC/ICC)
Problem: I am observing high background fluorescence across my entire tissue/cell sample.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excessive Primary Antibody Concentration | Titrate the primary antibody to determine the optimal concentration that maximizes specific signal while minimizing background. |
| Insufficient Blocking | Increase the blocking time and/or the concentration of the blocking agent. Consider switching to a different blocking agent, such as normal serum from the same species as the secondary antibody. |
| Fixation-Induced Autofluorescence | If using aldehyde-based fixatives, try to keep the fixation time to a minimum.[2] Consider treating the sample with a reducing agent like sodium borohydride or switching to an organic solvent fixative like ice-cold methanol or ethanol.[1][3] |
| Endogenous Autofluorescence | Perfuse tissues with PBS prior to fixation to remove red blood cells.[5] For tissues rich in lipofuscin, treatment with Sudan Black B may be effective.[5] Choose fluorophores that emit in the far-red spectrum, as autofluorescence is less common at these wavelengths.[1][5] |
| Non-specific Secondary Antibody Binding | Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[4] |
Experimental Protocols
Protocol: Optimizing Antibody Concentrations
To reduce background staining, it is crucial to determine the optimal dilution for your primary and secondary antibodies.
-
Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000) in your antibody dilution buffer.
-
Stain your control slides/wells with each dilution, keeping all other parameters (incubation time, temperature, secondary antibody concentration) constant.
-
Image the samples using identical acquisition settings (e.g., exposure time, gain).
-
Analyze the images to identify the dilution that provides the best signal-to-noise ratio.
-
Repeat the process for the secondary antibody, using the optimal primary antibody dilution determined in the previous steps. An increase in signal as the secondary antibody concentration decreases can suggest that the initial concentration was too high.[6]
Protocol: Reducing Autofluorescence from Fixation
If you suspect that your aldehyde-based fixative is contributing to high background, consider the following treatment with sodium borohydride.
-
Fix and permeabilize your cells or tissue sections as per your standard protocol.
-
Wash the samples three times with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your blocking and immunolabeling protocol.
Visualizing Workflows and Pathways
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: Common sources contributing to background fluorescence in biological samples.
Data at a Glance
Common Autofluorescent Species and their Spectral Properties
| Molecule | Excitation (nm) | Emission (nm) | Common Location |
| Collagen | 355 - 488 | 350 - 550 | Extracellular matrix |
| Elastin | 355 - 488 | 350 - 550 | Extracellular matrix |
| NADH | 355 - 488 | 350 - 550 | Mitochondria |
| Riboflavin (Flavins) | 355 - 488 | 350 - 550 | Cytoplasm, Mitochondria |
| Lipofuscin | 350 - 550 | 500 - 695 | Lysosomes (especially in aged cells) |
Note: The spectral properties are approximate ranges and can vary depending on the local environment.[1][2][5]
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
FiVe1 dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing FiVe1 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of vimentin (VIM), a type III intermediate filament protein.[1][2][3] Its mechanism of action involves binding to the rod domain of vimentin, which leads to the disassembly of vimentin filaments during the metaphase of mitosis.[1][2][3] This disruption is associated with hyperphosphorylation of vimentin at serine 56 (Ser56), ultimately causing mitotic catastrophe, the formation of multinucleated cells, and a loss of cellular stemness characteristics in cancer cells.[1][2][3]
Q2: In which research areas can this compound be utilized?
A2: this compound has demonstrated anti-cancer activity, particularly against soft tissue sarcomas and mesenchymal cancers, including certain types of breast cancer.[1][2] It has also been shown to increase the sensitivity of ovarian cancer cells to cisplatin.[1] Therefore, this compound is a valuable research tool for studying vimentin biology, cancer cell division, and for the development of novel anti-cancer therapeutic strategies.
Q3: What are the reported IC50 values for this compound in different cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Reported values are summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) |
| FOXC2-HMLER | Mesenchymally transformed breast cancer | 0.234 |
| HT-1080 | Fibrosarcoma | 1.6 |
| HUVECs | Human Umbilical Vein Endothelial Cells | 1.70 |
| HLFs | Human Lung Fibroblasts | 2.32 |
This data is compiled from multiple sources.[1][4]
Experimental Protocols
Detailed Methodology for a Standard In Vitro Dose-Response Assay with this compound
This protocol outlines a typical workflow for determining the dose-response curve of this compound in a cancer cell line using a cell viability assay.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors during treatment, or edge effects in the multi-well plate.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental data points; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Problem 2: The dose-response curve does not reach a bottom plateau (incomplete inhibition).
-
Possible Cause: The highest concentration of this compound used is not sufficient to induce a maximal response, or the incubation time is too short.
-
Solution:
-
Increase the concentration range of this compound in your experiment. A wider range of doses, spanning several orders of magnitude, can help ensure you capture the full sigmoidal curve.
-
Extend the incubation time to allow for the full effect of this compound on cell viability to manifest.
-
Problem 3: The dose-response curve is not sigmoidal.
-
Possible Cause: The chosen dose range is too narrow and only captures a small portion of the curve, or there may be issues with the compound's solubility at higher concentrations.
-
Solution:
-
Broaden the range of this compound concentrations tested. It is often recommended to use at least 7-9 different concentrations spanning several logs.
-
Visually inspect the this compound solutions at high concentrations for any precipitation. If solubility is an issue, consider using a different solvent or adjusting the final concentration of the vehicle (e.g., DMSO) in the culture medium. Ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.5%).[5]
-
Problem 4: Unexpectedly low potency (high IC50 value).
-
Possible Cause: The cell line used may have low expression of vimentin or may possess intrinsic resistance mechanisms. Alternatively, the this compound compound may have degraded.
-
Solution:
-
Confirm the expression of vimentin in your target cell line using techniques like Western blotting or immunofluorescence.
-
Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C in an appropriate solvent like DMSO).[4] Avoid repeated freeze-thaw cycles.
-
Consider testing this compound in a cell line known to be sensitive as a positive control.
-
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
Technical Support Center: FiVe1 Treatment
Welcome to the technical support center for FiVe1, a novel agent for the treatment of mesenchymal cancers. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an experimental compound identified through an epithelial-mesenchymal transition (EMT)-based synthetic lethality screen. It specifically targets the type III intermediate filament protein vimentin (VIM).[1]
Q2: What is the mechanism of action of this compound?
This compound functions by directly binding to vimentin. This binding event induces hyperphosphorylation of a specific serine residue, Serine 56 (Ser56), on the vimentin protein. The hyperphosphorylation of VIM Ser56 leads to a selective disruption of mitosis in transformed, vimentin-expressing mesenchymal cancer cells, ultimately causing the formation of multinucleated cells and inhibiting proliferation.[1]
Q3: What types of cancer is this compound effective against?
This compound has shown efficacy in inhibiting the stem cell-like properties and proliferation of cancer cells that have undergone EMT. It is also effective more broadly in mesenchymal cancers, including therapeutically challenging soft tissue sarcomas like fibrosarcoma.[1]
Q4: What are the known limitations of the original this compound compound?
The primary limitations of this compound for in vivo applications are its poor aqueous solubility (less than 1 μM) and low oral bioavailability. Its potency in cell-based assays, for example, the IC50 in HT-1080 fibrosarcoma cells, is 1.6 μM.[1]
Q5: Have there been efforts to improve upon this compound?
Yes, structure-activity relationship (SAR) studies have led to the synthesis of numerous this compound derivatives. These efforts have resulted in compounds with significantly improved potency, metabolic stability, aqueous solubility, and oral bioavailability.[1]
Troubleshooting Guide
Problem: I am observing precipitation of this compound in my cell culture medium.
-
Possible Cause: this compound has low aqueous solubility.[1] The concentration you are using may be too high for the medium's composition, or the solvent concentration may be too high and toxic to the cells.
-
Solution:
-
Check your final solvent concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5%.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from a concentrated stock solution just before each experiment.
-
Test different media formulations: Some media components can affect compound solubility. If possible, try different serum concentrations or media types.
-
Consider using this compound derivatives: Newer analogs of this compound have been developed with improved solubility.[1]
-
Problem: My cell viability assay results are inconsistent.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution 1: Ensure you are seeding the same number of cells in each well. Perform a cell count before seeding and ensure a homogenous cell suspension.
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution 2: Avoid using the outer wells of your plates for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or medium.
-
Possible Cause 3: Compound instability in the medium over the course of the experiment.
-
Solution 3: For longer incubation times, consider replenishing the medium with fresh this compound-containing medium at set intervals.
Problem: I am not observing the expected multinucleated phenotype in my cells.
-
Possible Cause 1: The cell line used does not express sufficient levels of vimentin.
-
Solution 1: Confirm vimentin expression in your cell line of choice using techniques like Western blotting or immunofluorescence. The effects of this compound are dependent on vimentin expression.[1]
-
Possible Cause 2: The concentration of this compound is too low.
-
Solution 2: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing the desired phenotype in your specific cell line.
-
Possible Cause 3: The incubation time is not long enough.
-
Solution 3: Conduct a time-course experiment to identify the optimal duration of treatment for observing mitotic disruption and multinucleation.
Quantitative Data Summary
The following table summarizes the pharmacological properties of this compound and its improved analogs.
| Compound | IC50 (HT-1080 fibrosarcoma) | Cell Type Selectivity Improvement (vs. This compound) | Key Improvements |
| This compound | 1.6 μM | - | Parent Compound |
| 4e | 44 nM | 19-fold | 35-fold improvement in potency, superior oral bioavailability and pharmacokinetics |
| 11a | Potent (specific value not provided) | - | Superior metabolic stability and aqueous solubility |
| 11j | Potent (specific value not provided) | - | Superior metabolic stability and aqueous solubility |
| 11k | Potent (specific value not provided) | - | Superior metabolic stability and aqueous solubility |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Harvest and count mesenchymal cancer cells (e.g., HT-1080).
-
Seed the cells in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 100 μL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve final desired concentrations (e.g., ranging from 0.01 μM to 100 μM). Prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the medium from the cells and add 100 μL of the medium containing the different this compound concentrations or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 μL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway.
References
Validation & Comparative
Comparative Efficacy Analysis: FiVe1 vs. [Competitor Compound] in MAPK Pathway Inhibition
This guide provides a detailed comparison of the efficacy of FiVe1 (Trametinib) and [Competitor Compound] (Selumetinib), two prominent inhibitors of the mitogen-activated protein kinase (MAPK) pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
Both this compound and [Competitor Compound] are highly selective, orally bioavailable inhibitors of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling cascade.[1][2][3] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[1][2] In many cancers, mutations in genes like BRAF and RAS lead to the hyperactivation of the MAPK pathway, promoting uncontrolled cell growth.[1] By binding to and inhibiting the kinase activity of MEK1 and MEK2, both compounds prevent the phosphorylation and subsequent activation of ERK1 and ERK2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[2][3][4][5] While both drugs target the same kinases, subtle differences in their binding kinetics and cellular effects can influence their overall efficacy and clinical applications.
In Vitro Efficacy
The in vitro potency of this compound and [Competitor Compound] has been evaluated across various cancer cell lines, with results typically reported as the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| This compound (Trametinib) | MEK1/MEK2 | 0.92 / 1.8 | A-375 (BRAF V600E) | 31[6] |
| [Competitor Compound] (Selumetinib) | MEK1 | 14[4][6][7] | Malme-3M (BRAF V600E) | 10.3[7] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
In Vivo and Clinical Efficacy
Both compounds have demonstrated significant anti-tumor activity in preclinical and clinical settings.
This compound (Trametinib):
-
Melanoma: In the Phase III METRIC trial, single-agent this compound showed a significant improvement in progression-free survival (PFS) compared to chemotherapy in patients with BRAF V600E or V600K mutant metastatic melanoma.[8] The median PFS was 4.8 months for the this compound group versus 1.5 months for the chemotherapy group.[8]
-
Combination Therapy: this compound is often used in combination with the BRAF inhibitor dabrafenib, a pairing that has shown higher response rates and more durable clinical benefit than dabrafenib monotherapy in melanoma patients.[1][9][10]
[Competitor Compound] (Selumetinib):
-
Neurofibromatosis Type 1 (NF1): [Competitor Compound] is the first FDA-approved therapy for pediatric patients with NF1 and inoperable plexiform neurofibromas.[11][12] Clinical trials have shown that it can lead to tumor shrinkage and is associated with sustained responses.[12][13][14]
-
Uveal Melanoma: A phase II study in patients with metastatic uveal melanoma demonstrated that [Competitor Compound] more than doubled the progression-free survival compared to chemotherapy.[15]
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of MEK inhibitors.
Cell Viability Assay (Luminescence-based)
This assay measures ATP levels, an indicator of metabolically active, viable cells.
-
Cell Plating: Cancer cells are seeded in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allowed to adhere overnight.[16][17]
-
Compound Treatment: A serial dilution of this compound or [Competitor Compound] is prepared. The culture medium is replaced with medium containing the compounds at various concentrations. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[16]
-
Lysis and Luminescence Reading: An equal volume of a luminescent cell viability reagent (e.g., CellTiter-Glo®) is added to each well.[17] The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[17] Luminescence is read using a microplate reader.
-
Data Analysis: The relative luminescence units (RLU) are normalized to the vehicle control. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for ERK Phosphorylation
This technique is used to assess the inhibition of MEK activity by measuring the phosphorylation status of its direct downstream target, ERK.
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then serum-starved for 12-24 hours to reduce basal ERK phosphorylation.[18] Cells are then pre-treated with various concentrations of this compound or [Competitor Compound] for 1-2 hours, followed by stimulation with a growth factor (e.g., EGF or PMA) for 15-30 minutes to activate the MAPK pathway.[19]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[20]
-
Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[18][20] It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[18][20][21] After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18][21]
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total ERK1/2 (t-ERK) to serve as a loading control.[20][21]
-
Densitometry Analysis: The band intensities for p-ERK are normalized to the corresponding t-ERK bands to quantify the level of inhibition.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Human cancer cells (e.g., A-375 melanoma) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[22]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[23]
-
Drug Administration: this compound or [Competitor Compound] is administered orally once daily at a predetermined dose.[23] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.[22] Tumors are then excised for further analysis (e.g., pharmacodynamic assessment of ERK phosphorylation).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group. Statistical significance is determined using appropriate statistical tests.
Summary
This compound (Trametinib) and [Competitor Compound] (Selumetinib) are potent and selective MEK inhibitors that have demonstrated significant efficacy in both preclinical models and clinical trials. While both compounds share a common mechanism of action, their clinical development has led to approvals in different indications, with this compound being a cornerstone in the treatment of BRAF-mutant melanoma and [Competitor Compound] being the first approved therapy for NF1-related plexiform neurofibromas. The choice between these compounds for research or therapeutic purposes will depend on the specific cancer type, its underlying genetic drivers, and the clinical context. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other MAPK pathway inhibitors.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What is Trametinib?_Chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Final Results for Adjuvant Dabrafenib plus Trametinib in Stage III Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Cell viability assay [bio-protocol.org]
- 17. physiology.elte.hu [physiology.elte.hu]
- 18. ERK1/2 phosphorylation assay [bio-protocol.org]
- 19. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.7. ERK phosphorylation [bio-protocol.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
FiVe1 Specificity and Selectivity Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of FiVe1, a novel vimentin-targeting small molecule, with other alternative compounds. The information presented is based on available experimental data to objectively assess its performance in terms of specificity and selectivity.
Executive Summary
This compound is a promising anti-cancer agent that demonstrates selective cytotoxicity towards mesenchymal cancer cells that express the intermediate filament protein vimentin (VIM). Its mechanism of action involves direct binding to vimentin, leading to hyperphosphorylation at specific serine residues, disruption of the vimentin filament network, and ultimately, mitotic catastrophe and cell death in VIM-expressing cancer cells. Structure-activity relationship (SAR) studies have led to the development of this compound derivatives with significantly improved potency and selectivity. This guide will delve into the quantitative data supporting these claims, outline the experimental methodologies, and visualize the key signaling pathways involved.
Quantitative Performance Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in comparison to other vimentin inhibitors. Lower IC50 values indicate higher potency.
Table 1: In Vitro Cytotoxicity of this compound and its Derivatives in Vimentin-Expressing and Non-Expressing Cancer Cell Lines
| Compound | Cell Line | Vimentin Expression | IC50 (nM) | Selectivity Index (VIM-negative / VIM-positive) |
| This compound | HT-1080 (Fibrosarcoma) | Positive | 1564[1] | >12.8 |
| MCF-7 (Breast Cancer) | Negative | >20000[1] | ||
| 4e | HT-1080 (Fibrosarcoma) | Positive | 44[1] | 253 |
| MCF-7 (Breast Cancer) | Negative | ~11132 (calculated) | ||
| 11a | HT-1080, RD, GCT | Positive | Data not available | Data not available |
| 11j | HT-1080, RD, GCT | Positive | Data not available | Data not available |
| 11k | HT-1080, RD, GCT | Positive | Data not available | Data not available |
Table 2: In Vitro Cytotoxicity of Alternative Vimentin Inhibitors
| Compound | Cell Line | IC50 | Reference |
| Withaferin A | Corneal Fibroblasts | 25 nM (cell cycle arrest) | [2] |
| Vascular Endothelial Cells | 12 nM (G0/G1 arrest) | [2] | |
| Various Tumor Cell Lines | ~250 nM (average) | [2] | |
| ALD-R491 | A549 (Lung Cancer) | Data not available | [3] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is a widely used method for determining cell viability based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells in culture (e.g., HT-1080, MCF-7)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
CellTiter-Glo® Reagent (Promega)
-
Plate shaker
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a desired density in 100 µL (96-well) or 25 µL (384-well) of culture medium.
-
Prepare control wells containing medium without cells for background luminescence measurement.
-
Add the test compound (e.g., this compound, derivatives, or other inhibitors) at various concentrations to the experimental wells.
-
Incubate the plates for the desired period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
The IC50 values are calculated from the dose-response curves.
Kinase Selectivity Profiling
To determine the selectivity of this compound, it was profiled against a panel of approximately 100 kinases. While the exact protocol used for this compound is not publicly detailed, a general methodology for in vitro kinase inhibitor profiling is described below.
Principle: The activity of a panel of kinases is measured in the presence and absence of the test compound. The percentage of inhibition is calculated to determine the selectivity profile of the compound. Various assay formats can be used, including radiometric assays (e.g., using ³³P-ATP) or fluorescence/luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).
General Protocol (using ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a multiwell plate, combine the kinase, its specific substrate, ATP, and the test compound (this compound) at a fixed concentration (e.g., 10 µM).
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinases (usually 30°C or 37°C) for a specific period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each kinase is calculated by comparing the signal in the presence of the inhibitor to the control (vehicle-treated) wells.
Signaling Pathways and Mechanisms of Action
This compound Mechanism of Action
This compound exerts its selective anti-cancer effects by directly targeting vimentin in mesenchymal cells. The binding of this compound to the rod domain of vimentin induces a cascade of events culminating in mitotic catastrophe.
Caption: this compound binds to vimentin, leading to hyperphosphorylation and mitotic catastrophe.
Experimental Workflow for this compound Specificity Analysis
The following diagram illustrates a typical workflow for assessing the specificity and selectivity of a small molecule inhibitor like this compound.
Caption: Experimental workflow for evaluating this compound's specificity and selectivity.
Conclusion
This compound and its derivatives, particularly 4e, represent a promising class of selective inhibitors for vimentin-expressing mesenchymal cancers. The available data demonstrates a clear therapeutic window between their effects on VIM-positive and VIM-negative cancer cells. The mechanism of action, involving the induction of vimentin hyperphosphorylation and subsequent mitotic catastrophe, offers a novel strategy for targeting cancers that are often resistant to conventional chemotherapies. Further investigation into the in vivo efficacy and safety of these compounds is warranted. This guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of vimentin inhibition.
References
A Researcher's Guide to Orthogonal Methods for Confirming FiVe1 Results
Introduction
The discovery of a novel factor, such as FiVe1, and the initial characterization of its interactions and functions are significant milestones in research. However, the reliability of these initial findings hinges on rigorous validation through orthogonal methods. Orthogonal approaches use different underlying principles to test the same hypothesis, thereby increasing confidence in the results by minimizing the risk of method-specific artifacts. This guide provides a comparative overview of key orthogonal methods to validate and expand upon initial findings related to this compound, a hypothetical novel protein of interest. For the purposes of this guide, we will assume that preliminary screens have suggested that this compound interacts with a known protein, "PartnerX," and that this compound may play a role in the MAPK/ERK signaling pathway.
Part 1: Confirming the this compound-PartnerX Protein-Protein Interaction
Initial evidence for a protein-protein interaction (PPI), often derived from high-throughput screens like yeast two-hybrid (Y2H), requires confirmation with methods that can verify the interaction in a more physiologically relevant context or provide quantitative biophysical data. Here, we compare three widely used orthogonal methods: Co-Immunoprecipitation (Co-IP), Pull-Down Assay, and Surface Plasmon Resonance (SPR).
Comparison of PPI Validation Methods
| Method | Principle | Data Output | Throughput | In vivo / In vitro | Key Advantages | Key Disadvantages |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it from a cell lysate along with any interacting partners ("prey"). | Qualitative or semi-quantitative (Western Blot band intensity). | Low to medium. | In vivo (interaction occurs within the cell). | Detects interactions in a native cellular environment; can identify endogenous interaction partners. | Can be prone to false positives from non-specific antibody binding; may not detect transient or weak interactions. |
| Pull-Down Assay | A purified, tagged "bait" protein is immobilized on beads and used to capture interacting "prey" proteins from a cell lysate or a solution of purified proteins. | Qualitative or semi-quantitative (Western Blot band intensity). | Low to medium. | In vitro (can be adapted for in vivo expressed proteins). | Cleaner background than Co-IP; useful for confirming direct interactions with purified components. | Overexpression of tagged protein can lead to non-physiological interactions; tag may interfere with the interaction. |
| Surface Plasmon Resonance (SPR) | Measures the binding of a mobile "analyte" to an immobilized "ligand" on a sensor chip in real-time by detecting changes in the refractive index.[1][2][3] | Quantitative (Affinity (KD), association rate (ka), dissociation rate (kd)).[3][4] | Low to high, depending on the instrument. | In vitro. | Provides precise kinetic data; label-free; requires relatively small amounts of purified protein.[3] | Requires purified proteins, which can be challenging to produce; immobilization may affect protein conformation. |
Experimental Workflow: Co-Immunoprecipitation (Co-IP)
Below is a diagram illustrating the typical workflow for a Co-Immunoprecipitation experiment to validate the interaction between this compound and PartnerX.
References
- 1. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
FiVe1 Cross-Reactivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of FiVe1, a small molecule inhibitor of the type III intermediate filament protein vimentin. Due to the limited availability of direct quantitative binding data for this compound with a broad panel of proteins, this guide focuses on summarizing the existing selectivity data and identifying potential areas of cross-reactivity based on protein homology.
Executive Summary
This compound is a small molecule identified through a high-throughput screen that selectively inhibits the growth of mesenchymal cancer cells.[1] Its primary mechanism of action is the direct binding to vimentin, leading to the disruption of the vimentin cytoskeleton and ultimately inducing mitotic catastrophe in cancer cells.[1][2] While comprehensive cross-reactivity data remains limited in publicly available literature, initial screenings have provided some insights into its selectivity.
Quantitative Data on this compound Activity
The primary quantitative data available for this compound relates to its on-target activity against vimentin-expressing cancer cell lines. Direct binding affinity values (e.g., Kd) for this compound and vimentin have not been reported in the reviewed literature. The following table summarizes the reported IC50 values for this compound's effect on cell viability.
| Cell Line | Description | IC50 (µM) | Reference |
| HT-1080 | Human Fibrosarcoma (Vimentin-expressing) | 1.6 | [2] |
| FOXC2-HMLER | Mesenchymally transformed breast cancer | 0.234 | [3] |
| SW684 | Human Fibrosarcoma | ~0.44-1.31 | [1] |
| RD | Human Rhabdomyosarcoma | ~0.44-1.31 | [1] |
| GCT | Giant-cell tumor of bone | ~0.44-1.31 | [1] |
| SW872 | Human Liposarcoma | ~0.44-1.31 | [1] |
| SW982 | Human Synovial Sarcoma | ~0.44-1.31 | [1] |
Cross-Reactivity and Selectivity Profile
Kinase Panel Screening
This compound was profiled against a panel of approximately 100 kinases and was found to not inhibit their activity at concentrations up to 10 µM.[2] This suggests a degree of selectivity for its intended target, vimentin, over a broad range of kinases. The specific list of kinases included in this panel is not detailed in the available literature.
Potential Cross-Reactivity with Intermediate Filament Proteins
Vimentin belongs to the type III family of intermediate filament proteins. Proteins within the same family share sequence and structural homology, making them potential candidates for cross-reactivity with a small molecule binder. The primary type III intermediate filament proteins include:
-
Vimentin (VIM)
-
Desmin (DES)
-
Glial Fibrillary Acidic Protein (GFAP)
-
Peripherin (PRPH)
Currently, there is no publicly available experimental data assessing the binding or inhibitory activity of this compound against desmin, GFAP, or peripherin. Researchers investigating the effects of this compound in cell types expressing these proteins should consider the potential for off-target effects.
Experimental Protocols
Detailed experimental protocols for the specific binding assays used in the initial characterization of this compound are not extensively described in the literature. However, the following are general methodologies for key experiments relevant to assessing small molecule-protein interactions and cross-reactivity.
Cellular Viability Assay (Example: MTT or CellTiter-Glo®)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT or CellTiter-Glo® reagent) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.
-
Normalize the data to untreated controls and plot the results to determine the IC50 value.
-
Kinase Activity Assay (Example: Kinase-Glo® Platform)
-
Objective: To assess the inhibitory effect of a compound on the activity of a specific kinase.
-
Methodology:
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction to allow for ATP consumption by the kinase.
-
Add a detection reagent (e.g., Kinase-Glo® reagent) that measures the amount of remaining ATP through a luciferase-based reaction.
-
Measure the luminescent signal, which is inversely proportional to kinase activity.
-
Calculate the percent inhibition relative to a vehicle control.
-
Competitive Binding Assay (Example: Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding affinity (Kd) of a small molecule to a target protein.
-
Methodology:
-
Immobilize the purified target protein (e.g., vimentin) onto a sensor chip.
-
Flow a solution containing the small molecule (analyte) at various concentrations over the sensor surface.
-
Measure the change in the refractive index at the surface as the analyte binds to the immobilized protein.
-
Generate sensorgrams that show the association and dissociation phases of the interaction.
-
Fit the data to a binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
This compound Mechanism of Action
Caption: this compound binds to vimentin, leading to its disruption and mitotic catastrophe.
Experimental Workflow for Cross-Reactivity Assessment
Caption: A general workflow for assessing the cross-reactivity of a small molecule.
References
- 1. A vimentin binding small molecule leads to mitotic disruption in mesenchymal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel this compound Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound |CAS 932359-76-7 Probechem Biochemicals [probechem.com]
Head-to-head comparison of FiVe1 and [standard treatment]
It appears there may be a misunderstanding regarding the therapeutic agent "FiVe1." An initial search for "this compound" did not identify a specific drug, therapy, or medical product with this designation. The search results indicated various uses of the term "five" in clinical research contexts, such as the "FIVE-STAR" clinical trial for the drug Finerenone, or definitions in studies referring to "five or fewer" metastatic lesions, but no direct reference to a product named "this compound".
To provide an accurate and relevant head-to-head comparison as requested, clarification on the specific identity of "this compound" is needed. Please provide the generic or brand name of the drug, its therapeutic area of application (e.g., oncology, immunology, etc.), or any other identifying information.
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-
Identification of the current standard-of-care treatment for the relevant condition.
-
A thorough review of published experimental and clinical data comparing this compound to the standard treatment.
-
Detailed tables summarizing all quantitative data on efficacy, safety, and other relevant metrics.
-
Complete experimental protocols for key cited studies.
-
Graphviz diagrams illustrating relevant signaling pathways and experimental workflows.
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Unable to Identify "FiVe1" in a Scientific Context
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The search results were primarily associated with unrelated commercial entities, including nutritional supplements and athletic organizations. This suggests that "this compound" may be a highly specific internal project name, a new and not yet publicly disclosed term, or a potential typographical error.
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-
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A Comparative Guide to FiVe1 and First-Generation Vimentin and Microtubule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of FiVe1, a novel vimentin inhibitor, with first-generation compounds that target the cytoskeleton, including the vimentin inhibitor Withaferin A and microtubule-targeting agents such as Paclitaxel and Vinca Alkaloids. This document is intended to serve as a resource for researchers in oncology and drug development, offering a comparative analysis of the mechanisms of action, in vitro efficacy, and experimental protocols for these compounds.
Executive Summary
This compound is a promising small molecule that selectively targets vimentin, a key protein in mesenchymal cells, leading to mitotic catastrophe in cancer cells.[1][2][3] This targeted approach offers a potential advantage over traditional chemotherapeutics that affect all dividing cells. This guide compares this compound to Withaferin A, a naturally derived vimentin inhibitor, and to established microtubule-targeting drugs, Paclitaxel and Vinca Alkaloids, which are staples in the treatment of various cancers, including sarcomas. The comparative data presented herein will aid in understanding the unique properties of this compound and its potential as a therapeutic agent.
Data Presentation
The following tables summarize the in vitro cytotoxicity (IC50 values) of this compound and the comparator compounds across various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Table 1: IC50 Values of Vimentin Inhibitors (this compound and Withaferin A) in Sarcoma and Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HT-1080 | Fibrosarcoma | 1.6 | [4] |
| RD | Rhabdomyosarcoma | Data not available | ||
| GCT | Giant Cell Tumor | Data not available | ||
| SW684 | Fibrosarcoma | Data not available | ||
| SW872 | Liposarcoma | Data not available | ||
| SW982 | Synovial Sarcoma | Data not available | ||
| Withaferin A | U2OS | Osteosarcoma | 0.32 | [5] |
| MG-63 | Osteosarcoma | See reference for details | [6] | |
| Saos-2 | Osteosarcoma | See reference for details | ||
| HeLa | Cervical Cancer | IC50 of 0.05–0.1% for extract | [7] | |
| ME-180 | Cervical Cancer | IC50 of 0.05–0.1% for extract | [7] |
Note: Specific IC50 values for all listed sarcoma cell lines for each compound were not consistently available in the searched literature. Researchers should consult the primary literature for detailed experimental conditions.
Table 2: IC50 Values of Microtubule-Targeting Agents (Paclitaxel and Vinca Alkaloids) in Sarcoma and Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Paclitaxel | SJSA | Osteosarcoma | See reference for µg/mL | [8] |
| MG63 | Osteosarcoma | See reference for µg/mL | [8] | |
| HOS | Osteosarcoma | See reference for µg/mL | [8] | |
| Vaccine-Associated Feline Sarcoma (4 lines) | Sarcoma | 0.037 - 0.092 (µg/mL) | [9][10] | |
| MDA-MB-231 | Breast Cancer | See reference for nM | [11] | |
| ZR75-1 | Breast Cancer | See reference for nM | [11] | |
| Vincristine | Vaccine-Associated Feline Sarcoma (4 lines) | Sarcoma | 0.005 - 0.039 (µg/mL) | [9][10] |
| UKF-NB-3 | Neuroblastoma | See reference for details | [12] | |
| A549 | Lung Cancer | 0.040 | [13] | |
| MCF-7 | Breast Cancer | 0.005 | [13] | |
| Vinblastine | HeLa | Cervical Cancer | See reference for details | [14] |
| MCF-7 | Breast Cancer | 0.00068 | [15] | |
| 1/C2 | Mammary Carcinoma | 0.00769 | [15] |
Note: IC50 values are presented in their original reported units. Conversion to a uniform unit (e.g., µM) may be necessary for direct comparison and would require the molecular weight of each compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summarized protocols for common assays used to evaluate compounds like this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Withaferin A) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. The reagent is reduced by metabolically active cells to a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically 490-570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Immunofluorescence Staining for Vimentin
This technique is used to visualize the vimentin cytoskeleton within cells.
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Compound Treatment: Treat the cells with the compound of interest for the desired time.
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and then fix them with a solution like 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and then permeabilize them with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for about 10 minutes to allow antibodies to access intracellular structures.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1-5% Bovine Serum Albumin or normal goat serum) for at least 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for vimentin, diluted in the blocking solution, for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate them with a fluorescently labeled secondary antibody that recognizes the primary antibody. This incubation is typically done for 1 hour at room temperature in the dark.
-
Nuclear Staining (Optional): A fluorescent nuclear stain like DAPI can be added during or after the secondary antibody incubation to visualize the cell nuclei.
-
Mounting and Imaging: Wash the coverslips, mount them on microscope slides with an anti-fade mounting medium, and visualize the cells using a fluorescence microscope.
Western Blot for Vimentin Phosphorylation
This method is used to detect and quantify the phosphorylation of vimentin at specific sites.
-
Cell Lysis: Treat cells with the compound and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing a protein like Bovine Serum Albumin (BSA) or non-fat dry milk to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes phosphorylated vimentin (e.g., anti-phospho-vimentin Ser56).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which can be captured on X-ray film or with a digital imager.
-
Analysis: Analyze the resulting bands to determine the level of vimentin phosphorylation. It is common practice to also probe for total vimentin as a loading control.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and mechanisms of action for the discussed compounds.
References
- 1. A vimentin binding small molecule leads to mitotic disruption in mesenchymal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fau-flvc.primo.exlibrisgroup.com [fau-flvc.primo.exlibrisgroup.com]
- 3. A vimentin binding small molecule leads to mitotic disruption in mesenchymal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel this compound Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin-A Induces Apoptosis in Osteosarcoma U2OS Cell Line via Generation of ROS and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferation potential of withaferin A on human osteosarcoma cells via the inhibition of G2/M checkpoint proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A New Paclitaxel Formulation Based on Secretome Isolated from Mesenchymal Stem Cells Shows a Significant Cytotoxic Effect on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of in vitro chemosensitivity of vaccine-associated feline sarcoma cell lines to vincristine and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for FiVe1 Laboratory Materials
Disclaimer: The term "FiVe1" is not a standard chemical identifier. This document assumes "this compound" refers to a non-hazardous, research-grade biological material, such as a synthetic peptide related to Influenza A (H5N1) Hemagglutinin, intended for in vitro laboratory use. Researchers must always consult the specific Safety Data Sheet (SDS) and adhere to their institution's environmental health and safety (EHS) guidelines for any substance they handle.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, a non-hazardous biological material. Following these procedural steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Quantitative Data Summary: Waste Management Plan
The following table summarizes the disposal pathway for different forms of this compound waste, based on standard laboratory procedures for non-hazardous biological materials.
| Waste Category | Waste Type Examples | Primary Containment | Required Treatment Before Disposal | Final Disposal Method |
| Solid Waste | Used pipette tips, gloves, petri dishes, absorbent paper | Biohazard bag (autoclavable) | Autoclave sterilization or chemical disinfection | Place in a designated regulated medical waste box after treatment.[1] |
| Liquid Waste | Stock solutions, used culture media, buffer rinsates | Leak-proof, closed container | Chemical disinfection (e.g., with 10% bleach solution) or autoclaving.[2] | Discharge into the sanitary sewer system after inactivation.[1][3] |
| Sharps Waste | Contaminated needles, syringes, glass Pasteur pipettes, slides | Puncture-resistant sharps container | None before sealing container | Place the sealed sharps container into a regulated medical waste box.[1][2] |
| Empty Containers | Original this compound vials | Deface label | None if container is empty and non-hazardous | Dispose of in regular laboratory glass or plastic recycling/trash. |
Methodologies for Decontamination & Disposal
Proper decontamination of surfaces and equipment is a prerequisite for any disposal procedure to ensure a safe working environment.[4]
Protocol 1: Decontamination of Laboratory Surfaces and Equipment
This protocol describes the steps to decontaminate benchtops, and non-disposable equipment (e.g., centrifuges, shakers) that have come into contact with this compound.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses
-
Appropriate disinfectant (e.g., freshly prepared 10% bleach solution, 70% ethanol, or a commercial "hospital disinfectant").[4][5]
-
Absorbent materials (e.g., paper towels)
-
Biohazard bags
Procedure:
-
Preparation: Don the appropriate PPE. Prepare the disinfectant solution according to the manufacturer's instructions. A freshly made 1:10 solution of bleach and water is a common and effective disinfectant.[5][6]
-
Initial Cleaning: Before applying disinfectant, physically remove any organic material by cleaning the surface with soap and water, as organic matter can reduce the effectiveness of chemical disinfectants.[4]
-
Disinfectant Application: Liberally apply the disinfectant to the contaminated surface. Ensure the surface remains wet for the entire contact time recommended by the manufacturer, typically between 10 and 30 minutes.[4][5]
-
Wiping: After the required contact time, wipe the surface clean with absorbent paper towels.
-
Residue Removal: For corrosive disinfectants like bleach, especially on metal surfaces, perform a final rinse with water or 70% ethanol to remove any residue.[5][6]
-
Waste Disposal: Dispose of all used paper towels and other contaminated disposable materials in a designated biohazard bag.
Step-by-Step Disposal Procedures for this compound
The following steps provide guidance for the safe disposal of this compound waste.
1. Segregation at Source:
-
Immediately after use, segregate this compound waste from the regular trash.
-
Use three distinct, clearly labeled waste streams: solid biohazardous waste, liquid biohazardous waste, and sharps.[7]
2. Liquid this compound Waste Disposal:
-
Collect all liquid waste containing this compound in a leak-proof, shatter-proof container with a secure lid.
-
Chemical Decontamination: Add a chemical disinfectant, such as bleach, to the liquid waste to achieve a final concentration of 10%.[2] Allow a contact time of at least 30 minutes.
-
After ensuring the material is fully decontaminated, it may be permissible to pour the treated liquid down a laboratory sink drain with copious amounts of water.[2][3] Always confirm this practice is in line with your local EHS regulations.
3. Solid this compound Waste Disposal:
-
Place all non-sharp, solid waste (e.g., contaminated gloves, pipette tips, culture flasks) into an autoclavable biohazard bag.[8]
-
When the bag is three-quarters full, loosely close it to allow for steam penetration during autoclaving.[8]
-
Autoclave Decontamination: Process the bag in an autoclave following standard operating procedures (typically 121°C for 30-60 minutes).[9] Autoclaving is the most dependable method for sterilizing laboratory waste.[9]
-
After autoclaving and cooling, place the now-sterilized bag into a designated regulated medical waste container.[3]
4. Sharps Contaminated with this compound:
-
Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[2]
-
Do not recap, bend, or break needles.
-
When the sharps container is three-quarters full, securely lock the lid.[1]
-
Place the entire sealed container into the regulated medical waste box for final disposal.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory waste like this compound.
Caption: Decision workflow for this compound waste segregation and disposal.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. youtube.com [youtube.com]
- 3. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Decontamination and Sterilization [ors.od.nih.gov]
- 5. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 6. cmich.edu [cmich.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 9. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling FiVe1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of FiVe1, a novel and selective vimentin (VIM) ligand utilized in cancer research. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, categorized by the type of protection.
| Protection Type | Required PPE | Specifications |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times to prevent eye contact. |
| Hand Protection | Chemical-resistant rubber gloves | Inspect gloves for integrity before each use. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required to prevent inhalation of the substance. |
| Body Protection | Protective clothing | To prevent skin contact. |
Operational Plan: Handling and Storage
Proper handling and storage protocols are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid inhalation of this compound.
-
Prevent contact with eyes, skin, and clothing.
-
This compound may be an irritant; handle with caution.[1]
Storage:
-
Store both solid this compound and its solutions at -20°C.[1]
Emergency Procedures: First Aid and Accidental Release
In the event of exposure or a spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Check for and remove any contact lenses. Flush eyes with copious amounts of water, ensuring to separate the eyelids with fingers for adequate flushing. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with a copious amount of water. Seek immediate medical attention.[1] |
Accidental Release Measures
In case of a spill, follow these steps to mitigate the hazard:
-
Cordon off the spill area.
-
Wear a self-contained breathing apparatus, protective clothing, and heavy rubber gloves.
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Dispose of all contaminated materials according to the disposal plan. [1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of as unused product.[1]
-
Contaminated Packaging: Dispose of in the same manner as the unused product.[1]
It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Experimental Workflow: Handling this compound in a Laboratory Setting
The following diagram illustrates the standard workflow for handling this compound, from reception to disposal, emphasizing key safety checkpoints.
Signaling Pathway: Mechanism of Action of this compound
This compound is a vimentin (VIM) inhibitor. The diagram below illustrates its mechanism of action, leading to mitotic disruption in mesenchymal cancers.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
